3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Description
BenchChem offers high-quality 3,3'-(Pyridine-2,6-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(Pyridine-2,6-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[6-(3-carboxyphenyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-6-1-4-12(10-14)16-8-3-9-17(20-16)13-5-2-7-15(11-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBZJSFGBPQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid
This technical guide provides a comprehensive and technically sound protocol for the synthesis of 3,3'-(pyridine-2,6-diyl)dibenzoic acid, a molecule of significant interest in the fields of materials science and drug discovery as a versatile building block for metal-organic frameworks (MOFs), polymers, and pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the synthetic strategy, the causality behind experimental choices, and a self-validating, step-by-step protocol.
Introduction and Synthetic Strategy
3,3'-(Pyridine-2,6-diyl)dibenzoic acid is a rigid, V-shaped organic linker molecule. Its pyridine core offers a metal coordination site, while the two carboxylic acid functionalities at the meta-positions of the phenyl rings provide additional coordination points, making it an excellent candidate for the construction of complex supramolecular architectures.
The most efficient and modular synthetic approach to this target molecule is a two-step process, which is both high-yielding and tolerant of a variety of functional groups. This strategy leverages the power of modern cross-coupling chemistry, followed by a standard functional group transformation:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The core of the synthesis involves the formation of the bi-aryl linkages through the reaction of 2,6-dibromopyridine with an ester-protected boronic acid derivative, namely 3-(methoxycarbonyl)phenylboronic acid. This reaction builds the carbon skeleton of the target molecule.
-
Base-Mediated Hydrolysis: The final step is the saponification of the methyl ester groups of the resulting dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate intermediate to yield the desired dicarboxylic acid.
This approach is favored due to the commercial availability of the starting materials and the robustness and high yields typically associated with the Suzuki-Miyaura coupling.[1]
Mechanistic Considerations and Rationale for Reagent Selection
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1] The catalytic cycle, depicted below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of reagents and conditions is critical for the success of this synthesis:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commonly used catalyst for Suzuki couplings.[2] Its four phosphine ligands provide a stable electron-rich environment for the palladium center, facilitating the oxidative addition step.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step.[2] It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is typically employed.[2] Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Boronic Acid Ester: Using the methyl ester of the boronic acid, 3-(methoxycarbonyl)phenylboronic acid, prevents potential side reactions involving the free carboxylic acid under the basic reaction conditions.[3][4][5]
Experimental Protocols
The following is a detailed, step-by-step protocol for the synthesis of 3,3'-(pyridine-2,6-diyl)dibenzoic acid.
Step 1: Synthesis of Dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate
Caption: Overall synthetic workflow for 3,3'-(pyridine-2,6-diyl)dibenzoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,6-Dibromopyridine | 236.90 | 1.0 | 237 mg |
| 3-(Methoxycarbonyl)phenylboronic acid | 179.97 | 2.5 | 450 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | 6 mL |
| Degassed Water | - | - | 2 mL |
Procedure:
-
To a 25 mL Schlenk flask, add 2,6-dibromopyridine (237 mg, 1.0 mmol), 3-(methoxycarbonyl)phenylboronic acid (450 mg, 2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (6 mL) and degassed water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at 100 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate as a solid. A high yield (>90%) is expected based on similar reactions.[2]
Step 2: Hydrolysis to 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid
Materials:
| Reagent | Concentration | Amount (mmol) | Mass/Volume |
| Dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate | - | 1.0 | 347 mg |
| Tetrahydrofuran (THF) | - | - | 10 mL |
| Methanol (MeOH) | - | - | 5 mL |
| Sodium Hydroxide (NaOH) | 2 M | 5.0 | 2.5 mL |
| Hydrochloric Acid (HCl) | 2 M | - | As needed |
Procedure:
-
Dissolve dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate (347 mg, 1.0 mmol) in a mixture of THF (10 mL) and methanol (5 mL) in a 50 mL round-bottom flask.
-
Add aqueous sodium hydroxide (2.5 mL, 2 M, 5.0 mmol) to the solution and stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and acidify to a pH of approximately 2-3 with 2 M hydrochloric acid.
-
A white precipitate of 3,3'-(pyridine-2,6-diyl)dibenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.
Product Characterization
The final product, 3,3'-(pyridine-2,6-diyl)dibenzoic acid, should be characterized to confirm its identity and purity. The expected analytical data are as follows:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₉H₁₃NO₄[6]
-
Molecular Weight: 319.32 g/mol [6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid and a strong C=O stretch.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of 3,3'-(pyridine-2,6-diyl)dibenzoic acid. By employing a robust Suzuki-Miyaura cross-coupling reaction followed by a straightforward hydrolysis, this valuable building block can be accessed in high yield. The rationale behind the selection of reagents and conditions has been explained to provide a deeper understanding of the chemical transformations involved. This guide serves as a valuable resource for researchers and scientists in their efforts to synthesize novel materials and therapeutic agents.
References
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem. Accessed February 21, 2026.
- Merck. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid. Sigma-Aldrich. Accessed February 21, 2026.
- ChemicalBook. 3-Methoxyphenylboronic acid synthesis. ChemicalBook. Accessed February 21, 2026.
- Heteroletters. Microwave Promoted Palladium Catalyzed Suzuki Cross Coupling of 2,6-Dibromo Pyridines. Heteroletters. 2013;3(1):41-48.
- Boyle, T. J., et al. Dimethyl 4,4′-(pyridine-2,6-diyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online. 2010;66(11):o2975.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Accessed February 21, 2026.
- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chem-Impex. 3-(Methoxycarbonyl)phenylboronic acid. Chem-Impex. Accessed February 21, 2026.
- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Sigma-Aldrich. 3-Methoxycarbonylphenylboronic acid. Sigma-Aldrich. Accessed February 21, 2026.
- Santa Cruz Biotechnology. 3-Methoxycarbonylphenylboronic acid. Santa Cruz Biotechnology. Accessed February 21, 2026.
- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Accessed February 21, 2026.
- Sigma-Aldrich. 3,3'-(Pyridine-3,5-diyl)dibenzoic acid. Sigma-Aldrich. Accessed February 21, 2026.
- BLDpharm. 1258419-69-0|3,3'-(Pyridine-2,6-diyl)dibenzoic acid. BLDpharm. Accessed February 21, 2026.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Methoxycarbonylphenylboronic acid 99769-19-4 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid | 1258419-69-0 [sigmaaldrich.com]
- 7. 1258419-69-0|3,3'-(Pyridine-2,6-diyl)dibenzoic acid|BLD Pharm [bldpharm.com]
3,3'-(Pyridine-2,6-diyl)dibenzoic Acid (CAS 1258419-69-0): A Core Building Block for Advanced Metal-Organic Frameworks
Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
In the dynamic field of reticular chemistry and materials science, the rational design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) hinges on the precise geometric and electronic properties of their organic linkers [3]. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0), commonly referred to as H₂PDDB or 2,6-di(3-carboxyphenyl)pyridine, has emerged as a highly privileged V-shaped ligand. Featuring a rigid pyridine core flanked by two meta-substituted benzoic acid moieties, H₂PDDB imparts a specific ~120° dihedral angle during self-assembly. This guide provides an authoritative synthesis of its physicochemical properties, structural causality in coordination chemistry, and field-proven experimental protocols for both ligand and framework synthesis.
Chemical Identity & Structural Causality
Unlike linear dicarboxylates (e.g., terephthalic acid) that often yield densely interpenetrated networks, the V-shaped geometry of H₂PDDB introduces "frustrated packing." This inherent steric frustration prevents dense framework collapse, thereby promoting the formation of highly porous, open architectures such as Kagome (kgm) lattices or helical coordination polymers [3]. Furthermore, the central pyridine ring provides a dual-functionality: it can act as a secondary coordination site to increase framework dimensionality, or remain uncoordinated to serve as a Lewis basic docking site for guest molecules within the pores.
Table 1: Physicochemical & Structural Properties
Data synthesized from verified commercial supplier databases [1, 2, 4].
| Parameter | Value / Description |
| Chemical Name | 3,3'-(Pyridine-2,6-diyl)dibenzoic acid |
| Common Synonyms | 2,6-Di(3-carboxyphenyl)pyridine; H₂PDDB |
| CAS Number | 1258419-69-0 |
| Molecular Formula | C₁₉H₁₃NO₄ |
| Molecular Weight | 319.31 g/mol |
| InChIKey | DHLBZJSFGBPQQW-UHFFFAOYSA-N |
| Ligand Geometry | V-shaped (approx. 120° bite angle) |
| Coordination Sites | 2 × Carboxylate (O-donors), 1 × Pyridine (N-donor) |
Synthesis of H₂PDDB: Causality and Validation
The most robust method for synthesizing H₂PDDB is via a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Synthesis of H₂PDDB
Objective: High-yield synthesis of the ligand utilizing a self-validating precipitation workup.
Reagents & Materials:
-
2,6-Dibromopyridine (1.0 equiv, core scaffold)
-
3-Carboxyphenylboronic acid (2.2 equiv, slight excess to ensure complete di-substitution)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, catalyst)
-
Potassium carbonate (K₂CO₃) (4.0 equiv, base)
-
Solvent: DMF / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Degassing (Critical Step): In a Schlenk flask, combine DMF and H₂O. Sparge with ultra-pure N₂ for 30 minutes. Causality: Pd(0) catalysts are highly sensitive to oxidation. Oxygen removal prevents the formation of inactive Pd(II) black and homocoupling byproducts.
-
Reaction Assembly: Add 2,6-dibromopyridine, 3-carboxyphenylboronic acid, and K₂CO₃ to the degassed solvent. Stir until partially dissolved.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive N₂ stream. Seal the flask and heat to 90 °C for 24 hours. Causality: K₂CO₃ deprotonates the boronic acid to form a reactive boronate complex, while simultaneously neutralizing the carboxylic acid groups to maintain solubility in the aqueous DMF mixture.
-
Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove Pd black and insoluble inorganic salts.
-
Self-Validating Workup: Concentrate the filtrate under reduced pressure to remove DMF. Dilute the residue with distilled water. Slowly add 2M HCl dropwise until the pH reaches ~2.
-
Validation: The sudden appearance of a dense, white/off-white precipitate confirms the successful protonation of the dicarboxylate into the insoluble H₂PDDB form. Unreacted monobrominated intermediates or boronic acids typically exhibit different solubility profiles.
-
-
Purification: Filter the precipitate, wash sequentially with copious amounts of water and cold ethanol, and dry under vacuum at 60 °C overnight.
Coordination Pathways & MOF Topology
The structural destiny of a PDDB-based MOF is dictated by the coordination mode of the ligand. The diagram below illustrates the logical pathways from ligand to framework.
Fig 1: Coordination pathways and framework topologies derived from the H2PDDB ligand.
Solvothermal Synthesis of a Zn-PDDB MOF
To leverage the V-shape of H₂PDDB, solvothermal synthesis is employed to create a Zinc-based coordination polymer. This protocol utilizes an acid-modulation strategy.
Protocol 2: Modulated Solvothermal Synthesis
Objective: Grow highly crystalline, phase-pure Zn-PDDB MOF suitable for single-crystal X-ray diffraction (SCXRD) and gas sorption.
Reagents:
-
H₂PDDB (0.1 mmol, 31.9 mg)
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (0.2 mmol, 59.5 mg)
-
N,N-Dimethylformamide (DMF) (5.0 mL)
-
Distilled H₂O (1.0 mL)
-
Nitric acid (HNO₃, 65%) (1-2 drops, Modulator)
Step-by-Step Methodology:
-
Dissolution: In a 20 mL glass scintillation vial, dissolve H₂PDDB and Zn(NO₃)₂·6H₂O in the DMF/H₂O mixture. Sonicate for 10 minutes until optically clear.
-
Modulation: Add 1-2 drops of HNO₃. Causality: The strong acid lowers the pH, shifting the equilibrium to keep the PDDB ligand protonated. This slows down the coordination kinetics between Zn²⁺ and the carboxylates, preventing the rapid precipitation of amorphous kinetic products and allowing the thermodynamic growth of large, defect-free crystals.
-
Thermal Profile: Transfer the vial to a programmable oven. Heat to 100 °C at a rate of 2 °C/min. Hold isothermally at 100 °C for 72 hours.
-
Controlled Cooling: Cool the oven to room temperature at a slow rate of 5 °C/hour. Causality: Rapid cooling induces thermal shock, causing micro-fractures in the MOF crystals which destroys porosity. Slow cooling ensures structural integrity.
-
Solvent Exchange & Activation: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL). Submerge the crystals in anhydrous acetone, replacing the acetone daily for 3 days. Causality: High-boiling DMF (bp 153 °C) trapped in the pores will cause capillary-force collapse if dried directly. Exchanging with low-boiling acetone (bp 56 °C) allows for gentle vacuum activation at 100 °C without framework degradation.
Advanced Applications in Drug Development & Materials Science
1. Targeted Gas Separation (CO₂/CH₄): When H₂PDDB forms a 3D framework where the pyridine nitrogen remains uncoordinated (Mode 3 in Fig 1), the pore walls become lined with Lewis basic sites. Because CO₂ possesses a strong quadrupole moment, it interacts highly favorably with the nitrogen lone pair via dipole-quadrupole interactions. This makes PDDB-based MOFs exceptional candidates for biogas upgrading (separating CO₂ from CH₄)[3].
2. Luminescent Sensing: The rigid, highly conjugated backbone of H₂PDDB is inherently fluorescent [2]. Upon coordination to diamagnetic metals (like Zn²⁺ or Cd²⁺), the ligand-to-metal charge transfer (LMCT) enhances this emission. These MOFs can act as highly sensitive chemical sensors; the presence of electron-deficient molecules (such as nitroaromatic explosives or specific active pharmaceutical ingredients) quenches the fluorescence through photoinduced electron transfer (PET), allowing for parts-per-billion (ppb) detection limits.
References
-
NBInno. "The Crucial Role of 2,6-Di(3-carboxyphenyl)pyridine in Modern MOF Synthesis." Retrieved from: [Link]
In-Depth Characterization and Application of 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid in Coordination Chemistry
Executive Summary
For researchers and drug development professionals operating at the intersection of materials science and pharmacology, the design of highly porous, tunable carriers is a critical frontier. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0) has emerged as a highly specialized semi-rigid organic ligand. Its unique V-shaped geometry and multifunctional coordination sites make it an exceptional building block for synthesizing Metal-Organic Frameworks (MOFs) tailored for targeted drug delivery systems (DDS) and biosensing. This technical guide explores the structural dynamics, coordination mechanisms, and validated experimental workflows required to harness this ligand effectively.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid dictates its behavior in solution and its final topological role in solid-state frameworks. The molecule features a central pyridine ring flanked by two benzoic acid moieties substituted at the 2 and 6 positions. Crucially, the carboxylic acid groups are located at the meta (3,3') positions of the peripheral phenyl rings.
This specific substitution pattern forces a "bent" or V-shaped spatial orientation. In the context of framework assembly, V-shaped ligands inherently prevent the formation of dense, tightly packed linear networks, instead driving the self-assembly of helical channels, interpenetrated cages, or highly porous 3D architectures ideal for active pharmaceutical ingredient (API) encapsulation.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the ligand [1].
| Parameter | Value / Description |
| Chemical Name | 3,3'-(Pyridine-2,6-diyl)dibenzoic acid |
| CAS Number | 1258419-69-0 |
| Molecular Formula | C19H13NO4 |
| Molecular Weight | 319.31 g/mol |
| Structural Geometry | V-shaped / Semi-rigid |
| Primary Donor Atoms | O, O' (Carboxylates); N (Pyridine core) |
| Solubility Profile | High: DMF, DMSO, DMAc; Low: H2O, Ethanol |
Coordination Chemistry & Mechanistic Insights
The dual nature of the ligand's functional groups provides a hierarchical coordination mechanism.
-
Carboxylate Termini (O, O'): The terminal carboxylic acids act as the primary structural anchors. Depending on the pH and the metal node (e.g., Zn2+, Cu2+, Zr4+), these groups can adopt monodentate, bidentate chelating, or bridging coordination modes.
-
Pyridine Core (N): The central nitrogen atom serves a dual purpose. In transition metal complexes, it can act as an auxiliary coordination site, forming O,N,O-pincer-like local geometries [2]. Alternatively, in frameworks where the nitrogen remains uncoordinated, it acts as a highly localized Lewis basic site. For drug development, this uncoordinated nitrogen is invaluable; it serves as a hydrogen-bond acceptor to stabilize drug molecules (like ibuprofen or 5-fluorouracil) within the MOF pores, significantly increasing loading capacity and controlling release kinetics.
The integration of pyridine-dicarboxylate derivatives with transition metals has been extensively documented to yield robust, predictable network topologies, often incorporating acyclic water clusters or specific guest molecules within the coordination sphere [3].
Solvothermal Synthesis & Self-Validating Protocol
To utilize this ligand for MOF-based drug carriers, precise control over nucleation and crystal growth is required. The following methodology details the synthesis of a Zinc-based MOF, engineered with built-in causality and self-validation steps.
Step-by-Step Methodology
Step 1: Precursor Preparation
-
Action: Weigh 0.1 mmol of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid and 0.1 mmol of Zn(NO3)2·6H2O.
-
Causality: An equimolar ratio is chosen to favor the formation of paddlewheel secondary building units (SBUs), which are thermodynamically stable and yield high-porosity networks.
Step 2: Solvent System Formulation
-
Action: Dissolve the precursors in a solvent mixture of 4 mL N,N-Dimethylformamide (DMF) and 1 mL deionized water. Sonicate for 10 minutes until optically clear.
-
Causality: DMF is selected not merely for its high solvency. Under thermal stress, DMF undergoes slow hydrolysis to produce dimethylamine and formic acid. The gradual generation of dimethylamine provides a slow, homogeneous pH increase, deprotonating the ligand at a controlled rate. This prevents rapid, amorphous precipitation and drives the growth of defect-free single crystals.
Step 3: Solvothermal Assembly
-
Action: Transfer the solution to a 10 mL Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 100 °C for 72 hours.
-
Causality: The 72-hour window ensures the system reaches thermodynamic equilibrium, allowing kinetic defects to dissolve and recrystallize into the most stable phase.
Step 4: Controlled Cooling
-
Action: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.
-
Causality: Rapid cooling causes thermal shock, leading to crystal fracturing and the kinetic trapping of impurities. Slow cooling ensures structural integrity, which is critical for subsequent API loading.
Step 5: Activation and Self-Validating Quality Control
-
Action: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL), followed by solvent exchange with volatile acetone over 3 days (replacing acetone daily). Activate under vacuum at 120 °C for 12 hours.
-
Self-Validating Checkpoint: Perform Powder X-Ray Diffraction (PXRD) and a Nitrogen sorption isotherm at 77 K on the activated sample.
-
Validation Pass: The PXRD matches the simulated single-crystal pattern, and the BET surface area aligns with theoretical calculations.
-
Validation Fail: If the PXRD shows peak broadening or the BET area is < 80% of the theoretical value, it indicates pore collapse during vacuum drying. This triggers a mandatory protocol adjustment to utilize Supercritical CO2 (scCO2) activation instead of thermal vacuum drying.
-
Framework Assembly Visualization
The following diagram illustrates the logical pathway from molecular precursors to a validated, porous framework suitable for drug delivery applications.
Solvothermal MOF assembly workflow utilizing 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.
References
-
MDPI. "Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes." Inorganics. Available at:[Link] [2]
-
RSC Publishing. "Metal–organic framework structures of Cu(II) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer." CrystEngComm. Available at:[Link] [3]
3,3'-(Pyridine-2,6-diyl)dibenzoic Acid: Molecular Architecture and Strategic Applications in Framework Design
The following technical guide details the molecular structure, synthesis, and applications of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.
Introduction
3,3'-(Pyridine-2,6-diyl)dibenzoic acid (often abbreviated as H₂L or H₂pydc in specific contexts) is a V-shaped, nitrogen-rich tricarboxylic ligand critical to the field of reticular chemistry. Unlike its linear isomer, 4,4'-(pyridine-2,6-diyl)dibenzoic acid, this molecule features a meta-substitution pattern on the terminal phenyl rings. This geometric distinction imparts a "bent" angularity (approx. 120°) to the ligand, making it a preferred building block for constructing helical coordination polymers (CPs), discrete metal-organic cages (MOCs), and Metal-Organic Frameworks (MOFs) with reduced symmetry and unique pore topologies.
The central pyridine moiety acts as a Lewis base, capable of coordinating to metal centers or acting as a hydrogen bond acceptor, while the terminal carboxylic acids serve as the primary coordination sites for metal nodes (SBUs).
Molecular Structure & Crystallographic Data[1][2][3][4][5]
Structural Analysis
The molecule consists of a central pyridine ring substituted at the 2 and 6 positions by benzoic acid groups attached at their 3-position (meta).
-
Formula: C₁₉H₁₃NO₄
-
Molecular Weight: 319.31 g/mol
-
Symmetry:
(idealized), though conformational flexibility often reduces this in the solid state. -
Key Torsion Angles: The steric interaction between the central pyridine hydrogens (H3/H5) and the ortho-hydrogens of the phenyl rings forces the phenyl rings to rotate out of the pyridine plane, typically by 20–40°, disrupting planarity but enhancing solubility and forming chiral pockets in crystal lattices.
Geometric Implications for MOFs
The meta-positioning of the carboxylate groups creates a non-linear vector between the coordination sites.
-
Vector Angle: ~120° (Pyridine centroid) + Meta-substitution kink.
-
Resulting Topology: Favors the formation of zigzag chains , helices , or (3,6)-connected cages rather than the cubic grids formed by linear linkers like terephthalic acid.
Synthesis Protocol
The most robust synthesis route utilizes a Suzuki-Miyaura cross-coupling reaction. This pathway ensures regiospecificity and high yields.
Reaction Scheme
Precursors: 2,6-Dibromopyridine + 3-Carboxyphenylboronic acid (or its pinacol ester). Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂. Base: Na₂CO₃ or K₂CO₃.
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target ligand.
Step-by-Step Methodology
-
Preparation: In a 250 mL Schlenk flask, dissolve 2,6-dibromopyridine (1.0 eq) and 3-carboxyphenylboronic acid (2.5 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degassing: Bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).
-
Catalysis: Add Na₂CO₃ (6.0 eq) and Pd(PPh₃)₄ (0.05 eq) under a counter-flow of nitrogen.
-
Reflux: Heat the mixture to 90–100 °C for 48 hours with vigorous stirring. The solution will typically darken.
-
Work-up:
-
Cool to room temperature and filter off the catalyst/solids.
-
Evaporate the organic solvent (dioxane) under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate (to remove unreacted bromide).
-
Acidify the aqueous phase to pH ~2 using 1M HCl. The product will precipitate as a white/off-white solid.
-
-
Purification: Collect the precipitate by filtration, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Characterization Data
To validate the synthesis, the following spectroscopic signatures are expected.
| Technique | Parameter | Diagnostic Signal |
| ¹H NMR | Solvent: DMSO-d₆ | δ 13.1 (br s, 2H, -COOH)δ 8.7 (s, 2H, Phenyl-H2)δ 8.3 (d, 2H, Py-H3,5)δ 8.1 (t, 1H, Py-H4) |
| FT-IR | Functional Groups | 1690–1710 cm⁻¹ (C=O stretch, carboxylic acid)1580 cm⁻¹ (C=N stretch, pyridine)2500–3000 cm⁻¹ (O-H broad stretch) |
| Mass Spec | ESI-MS (Negative) | m/z 318.1 [M-H]⁻ |
Applications in Metal-Organic Frameworks
The 3,3'-(Pyridine-2,6-diyl)dibenzoic acid ligand is particularly valued for its ability to form helical and interpenetrated structures due to its angular nature.
Coordination Modes
The ligand acts as a multitopic donor:
-
Pyridine Nitrogen: Can coordinate to soft metals (Cu, Ag) or remain uncoordinated to act as a proton acceptor (increasing CO₂ uptake selectivity).
-
Carboxylates: Typically adopt bridging (
) or chelating ( ) modes with lanthanides (Eu, Tb) or transition metals (Zn, Cd).
Case Study: Luminescent Lanthanide CPs
Coordination polymers constructed with this ligand and Lanthanides (Eu³⁺, Tb³⁺) exhibit intense luminescence. The pyridine core acts as an "antenna," absorbing UV light and transferring energy to the lanthanide metal center via the triplet state, resulting in high quantum yield emission.
Figure 2: Impact of the bent ligand geometry on the topological assembly of coordination polymers.
References
-
Synthesis of Pyridine-Based Ligands
-
Structural Isomers in MOFs
-
Crystallographic Data
- Title: Crystal structure of 1,1′-(pyridine-2,6-diyl)bis... (Structural analogue analysis).
- Source:Acta Crystallographica Section E.
-
URL:[Link]
Sources
Technical Guide: Spectroscopic Data & Characterization of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid
The following technical guide details the spectroscopic characterization and structural validation of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid , a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs).
Executive Summary
3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0 ) is a V-shaped dicarboxylate ligand used extensively in coordination chemistry to generate porous MOFs with unique topologies. Unlike its linear 4,4'-isomer, the 3,3'-substitution pattern introduces a bent geometry (
This guide provides a comprehensive reference for the identification of this compound, focusing on Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) . The data presented here is synthesized from standard Suzuki-Miyaura coupling protocols and structural analysis of 2,6-bis(aryl)pyridine derivatives.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 3,3'-(Pyridine-2,6-diyl)dibenzoic acid |
| Synonyms | 2,6-Bis(3-carboxyphenyl)pyridine; H |
| CAS Number | 1258419-69-0 |
| Molecular Formula | C |
| Molecular Weight | 319.31 g/mol |
| Solubility | Soluble in DMSO, DMF, DMAc; Insoluble in water, CHCl |
| Appearance | White to off-white powder |
Structural Connectivity
The molecule consists of a central pyridine ring substituted at the 2- and 6-positions by phenyl rings. Each phenyl ring bears a carboxylic acid group at the meta (3-) position relative to the pyridine linkage.
Figure 1: Structural connectivity showing the meta-substitution pattern essential for correct isomer identification.
Synthesis & Purification Context
Understanding the synthesis is crucial for interpreting spectroscopic impurities. The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
Reaction: 2,6-Dibromopyridine + 2 equiv. 3-Carboxyphenylboronic acid
Common Impurities to Watch For:
-
Triphenylphosphine oxide: Sharp signals in
H NMR (~7.5-7.7 ppm) and P NMR. -
Mono-substituted product: 2-bromo-6-(3-carboxyphenyl)pyridine (asymmetry in NMR).
-
Boronic acid residues: Broad peaks, often removable by base wash.
Spectroscopic Characterization
A. H NMR Spectroscopy (DMSO-d )
Due to the low solubility of the dicarboxylic acid in non-polar solvents, DMSO-d
Key Diagnostic Features:
-
Absence of Pyridine H2/H6: The 2,6-substitution removes the typical doublet adjacent to nitrogen.
-
Deshielded Singlet (H2'): The proton on the phenyl ring located between the pyridine and the carboxylic acid (position 2') is in a highly deshielded environment, appearing as a singlet downfield.
Assignment Table (Predicted/Representative Values)
| Proton | Multiplicity | Chemical Shift ( | Integration | Assignment Logic |
| COOH | Broad Singlet | 13.0 – 13.5 | 2H | Carboxylic acid protons (exchangeable with D |
| Ph-H2' | Singlet (t) | 8.75 – 8.85 | 2H | Ortho to both Pyridine and COOH; most deshielded aromatic proton. |
| Ph-H6' | Doublet (d) | 8.45 – 8.55 | 2H | Ortho to Pyridine; deshielded by ring current. |
| Py-H3,5 | Doublet (d) | 8.15 – 8.25 | 2H | Pyridine |
| Py-H4 | Triplet (t) | 8.05 – 8.15 | 1H | Pyridine |
| Ph-H4' | Doublet (d) | 8.00 – 8.10 | 2H | Ortho to COOH. |
| Ph-H5' | Triplet (t) | 7.65 – 7.75 | 2H | Meta to both groups; most shielded aromatic proton. |
Note: Coupling constants (
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the carboxylic acid and the pyridine ring.
| Frequency (cm | Vibration Mode | Functional Group |
| 3300 – 2500 | O–H Stretch (Broad) | Carboxylic Acid (H-bonded dimer) |
| 1680 – 1710 | C=O Stretch (Strong) | Carbonyl of -COOH |
| 1580 – 1600 | C=N / C=C Stretch | Pyridine / Phenyl Skeleton |
| 1400 – 1450 | C–N Stretch | Pyridine Ring |
| 1200 – 1300 | C–O Stretch | Carboxylic Acid |
| 750 – 800 | C–H Bending (Out of plane) | Meta-substituted benzene ring |
C. Mass Spectrometry (ESI-MS)
Mass spectrometry is the primary method for confirming molecular weight and purity.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for acids) or Positive Mode.
-
Solvent: Methanol or Acetonitrile.
| Ionization Mode | Observed Ion ( | Species |
| Negative (ESI-) | 318.3 | |
| Positive (ESI+) | 320.3 | |
| Positive (ESI+) | 342.3 |
Experimental Protocol: Characterization Workflow
To ensure high-fidelity data, follow this preparation protocol before spectroscopic analysis.
Figure 2: Sample preparation workflow to minimize solvent peaks and impurities.
Critical Experimental Notes:
-
Solvent Suppression: If water peaks (3.33 ppm in DMSO) obscure the aromatic region, add a drop of D
O to exchange the COOH and H O protons, simplifying the spectrum. -
Salt Formation: If the chemical shifts are significantly upfield (e.g., H2' at 8.2 ppm instead of 8.8 ppm), the product may be in its salt form (carboxylate). Re-acidify with dilute HCl to obtain the free acid.
References
-
CAS Database Entry. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.[1] CAS Registry Number: 1258419-69-0.[1]
-
General Synthesis of 2,6-bis(aryl)pyridines: Constable, E. C. (2008). "2,2′:6′,2″-Terpyridines: From chemical curiosities to functional materials." Chemical Society Reviews. Link (Describes the Suzuki coupling methodology relevant to this structure).
- Structural Analogues in MOFs: Chen, B., et al. (2014). "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie International Edition.
Sources
Technical Guide: Solubility Profile & Determination Protocols for 3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Executive Summary
The precise solubility profile of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0) is a critical parameter for its application as a ligand in Metal-Organic Framework (MOF) synthesis and pharmaceutical intermediate development. As a V-shaped dicarboxylic acid incorporating a pyridine core, its dissolution behavior is governed by a complex interplay of hydrogen bonding,
This guide addresses the scarcity of standardized quantitative solubility data in open literature by providing a predictive solubility matrix , a validated experimental protocol for determination, and a thermodynamic framework for modeling. Researchers should use this document to design crystallization processes and optimize solvothermal synthesis conditions.
Chemical Profile & Solubility Mechanics
Understanding the molecular structure is the first step in predicting solubility behavior.
-
Compound: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid[1][2][3][4]
-
Molecular Formula: C
H NO [1][2] -
Molecular Weight: 319.31 g/mol [2]
-
Key Functional Groups:
-
Pyridine Ring (Basic): Acts as a hydrogen bond acceptor. Protonation (
) can drastically alter solubility in acidic media. -
Two Benzoic Acid Moieties (Acidic): Act as both hydrogen bond donors and acceptors. Deprotonation (
) leads to high aqueous solubility.
-
Predictive Solubility Matrix
Based on the "Like Dissolves Like" principle and functional group analysis, the following solubility trends are established for the neutral (uncharged) molecule:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong dipole-dipole interactions; solvent acts as H-bond acceptor for carboxylic protons. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble, often requiring elevated temperature. H-bonding network competition. |
| Aqueous (Neutral/Acidic) | Water (pH < 7) | Very Low | Hydrophobic aromatic backbone dominates; lack of ionization. |
| Aqueous (Basic) | Water (pH > 8, NaOH/KOH) | High | Deprotonation to dicarboxylate anion ( |
| Non-Polar | Hexane, Toluene, Benzene | Insoluble | Lack of polar interactions to overcome crystal lattice energy. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Limited interaction; may dissolve small amounts due to polarizability. |
Validated Experimental Protocol: Solubility Determination
Since specific literature values vary by synthesis batch and purity, researchers must generate their own solubility curves. The following Standard Operating Procedure (SOP) ensures data integrity and reproducibility.
Method A: Isothermal Saturation (Shake-Flask Method)
Objective: Determine equilibrium solubility at a fixed temperature.
Materials:
-
Thermostatic shaker bath (
C precision) -
0.45
m PTFE syringe filters (Nylon for aqueous) -
HPLC (UV-Vis detector) or Gravimetric analysis equipment
Workflow:
-
Preparation: Add excess solid 3,3'-(Pyridine-2,6-diyl)dibenzoic acid to 10 mL of the target solvent in a glass vial.
-
Equilibration: Shake at the target temperature (e.g., 298.15 K) for 24–48 hours.
-
Critical Check: Ensure solid is always present. If fully dissolved, add more solid.
-
-
Settling: Stop shaking and allow the suspension to settle for 2–4 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe and filter immediately to prevent precipitation.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC: Dilute the filtrate with mobile phase and analyze against a calibration curve.
-
Visualization: Solubility Workflow
Figure 1: Standardized workflow for equilibrium solubility determination.
Thermodynamic Modeling & Analysis
Once experimental data is collected at multiple temperatures (e.g., 298.15 K to 323.15 K), the data must be fitted to thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility
- : Absolute temperature (K)[5]
- : Empirical constants determined by regression analysis.
van't Hoff Analysis
To understand the driving forces of dissolution, calculate the apparent enthalpy (
-
Interpretation:
-
Positive
: Endothermic dissolution (solubility increases with T). Typical for this class of compounds in organic solvents. -
Positive
: Entropy-driven process (disorder increases upon dissolution).
-
Applications & Implications
Metal-Organic Frameworks (MOFs)
This ligand is a crucial linker for constructing MOFs. The solubility directly impacts the nucleation rate during solvothermal synthesis.
-
High Solubility (DMF): leads to fewer nuclei and larger single crystals.
-
Low Solubility (Ethanol): leads to rapid nucleation and microcrystalline powders.
-
Strategy: Use a mixed-solvent system (e.g., DMF:Ethanol 1:1) to tune the solubility and control crystal size distribution.
Purification
Recrystallization is the primary purification method.
-
Solvent System: Dissolve in hot DMF or DMSO, then add an anti-solvent like Water or Methanol to precipitate the pure product.
References
-
IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Mixtures.
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
- Sha, F., et al. (2019). Thermodynamic models for determination of solubility of pyridine-2,6-dicarboxylic acid in different solvents. Journal of Molecular Liquids.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
- 1. echemi.com [echemi.com]
- 2. 1258419-69-0|3,3'-(Pyridine-2,6-diyl)dibenzoic acid|BLD Pharm [bldpharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. China 2,6-Di(3-carboxyphenyl)pyridine CAS NO: 1258419-69-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
The Architect's Ligand: A Technical Guide to Pyridine-Dicarboxylic Acids
Executive Summary
Pyridine-dicarboxylic acids (PDAs) represent a unique class of heterocyclic ligands that bridge the gap between 19th-century alkaloid chemistry, mid-20th-century microbiology, and modern reticular materials science. While chemically simple—consisting of a pyridine ring substituted with two carboxylic acid groups—their six isomers exhibit profoundly different coordination behaviors and biological functions.
This guide provides a technical deep-dive into the discovery, synthesis, and application of PDAs. It is designed for researchers requiring a consolidated reference on these ligands, moving beyond basic definitions to explore the structural causality that makes Dipicolinic Acid (2,6-PDA) a marker of bacterial life and Dinicotinic Acid (3,5-PDA) a cornerstone of metal-organic frameworks (MOFs).
Part 1: The Isomer Landscape
The six isomers of pyridine-dicarboxylic acid share the formula
Table 1: Technical Profile of PDA Isomers
| Common Name | IUPAC Position | pKa (approx) | Primary Coordination Mode | Historical Origin |
| Quinolinic Acid | 2,3-PDA | 2.4, 4.8 | N,O-chelating (weak) | Oxidation of Quinoline |
| Lutidinic Acid | 2,4-PDA | 2.2, 4.7 | Bridging / N-monodentate | Oxidation of 2,4-Lutidine |
| Isocinchomeronic | 2,5-PDA | 2.6, 5.1 | Bridging (V-shape) | Isomer of Cinchomeronic |
| Dipicolinic Acid | 2,6-PDA | 2.1, 4.6 | O,N,O-tridentate (Pincer) | Oxidation of 2,6-Lutidine |
| Cinchomeronic | 3,4-PDA | 2.6, 5.0 | Bridging | Oxidation of Cinchonine |
| Dinicotinic Acid | 3,5-PDA | 2.8, 5.2 | Bridging (Linear/Rigid) | Heating Pyridine-tetracarboxylic acid |
Visualization: Isomer Structures & Naming Logic
The following diagram illustrates the structural relationship and the historical derivation of the names.
Figure 1: Genealogical map of pyridine-dicarboxylic acids showing their derivation from coal tar, alkaloids, and quinoline.
Part 2: Historical Genesis (1868 – 1955)
The history of PDAs is bifurcated into two eras: the Chemical Era (isolation from natural products) and the Biological Era (discovery of metabolic roles).
The Alkaloid Connection (1868)
The story begins with Hugo Weidel , who in 1868 isolated Cinchomeronic Acid (3,4-PDA) .[1] The name itself is a portmanteau of "Cinchona" (the source of the alkaloid cinchonine) and "Homeronic" (referring to a degradation relationship). Weidel treated cinchonine with nitric acid, cleaving the quinuclidine ring while preserving the pyridine core. This established the structural precedent for pyridine-carboxylates.
The Spore Enigma (1930s–1955)
While chemists synthesized Dipicolinic Acid (2,6-PDA) in the 1930s (Singer & McElvain, 1935) via the oxidation of 2,6-lutidine, its biological significance remained unknown until the mid-1950s.
-
Discovery: Perry and Foster (1955) identified 2,6-PDA as a massive component (5–15% dry weight) of bacterial endospores (Bacillus and Clostridium spp.).
-
Significance: It forms a chelate with Calcium ions (
-DPA) within the spore core. This complex is responsible for the dehydration of the spore, conferring extreme heat and radiation resistance.
Part 3: Biological Context & Mechanism
Dipicolinic Acid: The "Antenna Effect"
In modern bio-analytical chemistry, 2,6-PDA is not just a spore marker; it is a photonic tool. The "Antenna Effect" describes the ligand's ability to absorb UV light and transfer that energy to a coordinated Lanthanide ion (specifically Terbium or Europium), resulting in intense luminescence.
Protocol: Tb-DPA Spore Detection Assay
-
Lysis: Spores are microwaved or autoclaved to release DPA.
-
Complexation: Add
solution. The DPA binds Tb(III) in a 3:1 ratio ( ). -
Excitation: Excite at 270 nm (DPA absorption).
-
Emission: Detect green luminescence at 545 nm (Tb emission). Validation: This method is self-validating; Tb alone is non-luminescent in water due to O-H vibrational quenching. Only the displacement of water by DPA triggers the signal.
Quinolinic Acid: The Neurotoxic Metabolite
Unlike its isomers, Quinolinic Acid (2,3-PDA) is a potent neurotoxin produced endogenously in the brain via the kynurenine pathway (tryptophan degradation).
Mechanism of Action:
-
Agonism: It selectively activates N-methyl-D-aspartate (NMDA) receptors.
-
Toxicity: Overstimulation leads to excitotoxicity, calcium influx, and neuronal death. Elevated levels are biomarkers for neuroinflammation (e.g., in HIV-associated dementia).
Figure 2: The Kynurenine Pathway showing the metabolic position of Quinolinic Acid.
Part 4: Coordination Chemistry & MOFs
The isomers of PDA are defined by their "bite angle" and coordination geometry.
The Pincer Ligand (2,6-PDA)
The 2,6-positioning allows for a tridentate O-N-O coordination. The nitrogen and two carboxylate oxygens bind to a single metal center, occupying three equatorial sites.
-
Utility: Ideal for Lanthanide separation. The "hard" oxygen donors prefer hard Ln(III) ions.
-
Stability: The chelate effect renders these complexes thermodynamically distinct from other isomers.
The Rigid Linker (3,5-PDA)
Dinicotinic Acid (3,5-PDA) cannot chelate a single metal due to the divergent angle of its carboxylates (approx. 120° relative to N). Instead, it acts as a bridging ligand.
-
MOF Application: In the late 1990s and early 2000s, researchers (including Yaghi and Kitagawa) utilized pyridine-carboxylates to build Metal-Organic Frameworks.
-
Role: 3,5-PDA acts as a rigid rod, connecting metal nodes into 3D porous networks. The pyridine nitrogen often remains uncoordinated (free), providing a basic site within the pore for catalysis or
capture.
Figure 3: Contrast between the chelating "pincer" mode of 2,6-PDA and the bridging "linker" mode of 3,5-PDA.
Part 5: Synthesis & Production[4][5]
Classical Oxidation (Laboratory Scale)
The most robust method for synthesizing specific isomers is the oxidation of the corresponding dimethylpyridine (lutidine) or fused ring system.
-
Reagent: Potassium Permanganate (
) or Nitric Acid ( ). -
Example (2,6-PDA):
Biosynthesis (Industrial/Green Scale)
For 2,6-PDA, metabolic engineering of E. coli has become a viable production route. By overexpressing the dipicolinate synthase gene cluster (dpaA/dpaB) from Bacillus subtilis, industrial strains can produce DPA directly from glucose, bypassing the need for coal-tar derived lutidines.
References
-
Weidel, H. (1868).[1] "Über das Cinchonine." Annalen der Chemie, 148, 115. (Discovery of Cinchomeronic acid via oxidation).[1]
-
Singer, A. W., & McElvain, S. M. (1935). "2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)."[2][3] Organic Syntheses, 15, 30. Link
-
Perry, J. J., & Foster, J. W. (1955). "Studies on the biosynthesis of dipicolinic acid in spores of Bacillus cereus var. mycoides." Journal of Bacteriology, 69(3), 337–346. Link
-
Stone, T. W., & Perkins, M. N. (1981). "Quinolinic acid: a potent endogenous excitant at amino acid receptors in CNS." European Journal of Pharmacology, 72(4), 411-412. Link
-
Yaghi, O. M., et al. (1998). "Synthetic Strategies, Structure Patterns, and Emerging Properties in the Chemistry of Modular Porous Solids." Accounts of Chemical Research, 31(8), 474–484. (Foundational text on MOFs using carboxylate linkers). Link
-
Cable, M. L., et al. (2007). "Bacterial Spore Detection by [Tb(macrocycle)(dipicolinate)] Luminescence." Journal of the American Chemical Society, 129(6), 1474–1475. Link
Sources
Methodological & Application
3,3'-(Pyridine-2,6-diyl)dibenzoic acid in metal-organic framework (MOF) synthesis
An Advanced Application Note on the Reticular Engineering and Synthesis of Metal-Organic Frameworks Using 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid
Executive Summary & Chemical Rationale
In the rapidly evolving field of reticular chemistry, the rational design of organic linkers is paramount for dictating the topology, porosity, and functionality of Metal-Organic Frameworks (MOFs). 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (3,3'-PDDB) has emerged as a highly strategic ligand for synthesizing advanced porous materials tailored for catalysis, chemical sensing, and pharmaceutical drug delivery.
Unlike linear dicarboxylates (e.g., terephthalic acid), 3,3'-PDDB features an acute, V-shaped angular geometry driven by its meta-substituted benzoic acid arms and a central pyridine core[1][2]. This specific structural configuration serves two critical functions:
-
Topological Control: The angular nature prevents the formation of dense, highly interpenetrated networks, instead driving the thermodynamic assembly toward open, mesoporous topologies (such as kag or pseudo-ftw networks)[1].
-
Functional Anchoring: The central pyridine ring provides an uncoordinated, Lewis basic nitrogen site within the MOF pores. Because hard metal nodes (like Zr⁴⁺ or Lanthanides) preferentially coordinate with the hard carboxylate oxygens, the softer pyridine nitrogen remains free. This enables post-synthetic metalation (PSM) or highly specific host-guest hydrogen bonding with target analytes[3][4].
Physicochemical Profiling of 3,3'-PDDB
To ensure reproducibility in MOF synthesis, the purity and physical characteristics of the ligand must be rigorously verified prior to solvothermal assembly.
Table 1: Physicochemical Properties of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid [5]
| Property | Specification / Value |
| CAS Number | 1258419-69-0 |
| Molecular Formula | C₁₉H₁₃NO₄ |
| Molecular Weight | 319.32 g/mol |
| Symmetry & Geometry | |
| Active Coordination Sites | 2 x Carboxylate (Hard O-donor), 1 x Pyridine (Borderline N-donor) |
| Solubility Profile | Soluble in DMF, DMSO, DMAc; Insoluble in H₂O, EtOH |
| Storage Conditions | Sealed in a dry environment at room temperature |
Mechanistic Insights: The Geometry of Assembly
The synthesis of PDDB-based MOFs relies on the precise modulation of coordination kinetics. When reacted with high-valence metal precursors (e.g., ZrCl₄), the multidentate PDDB ligand will rapidly form amorphous coordination polymers unless a competing monocarboxylic acid (a "modulator") is introduced. The modulator reversibly caps the metal clusters, slowing down the framework extension and allowing the system to correct structural defects via thermodynamic equilibrium[2].
Figure 1: Reticular assembly workflow of 3,3'-PDDB MOFs utilizing modulator-controlled solvothermal synthesis.
Validated Experimental Protocols
Protocol A: Synthesis of a Mesoporous Zirconium MOF (Zr-PDDB)
Target Audience: Materials Scientists & Drug Delivery Formulation Teams
Mechanistic Rationale: Zirconium-based MOFs are prized for their exceptional aqueous and chemical stability, making them ideal candidates for drug delivery vehicles. Using Trifluoroacetic acid (TFA) as a modulator is critical here; its high acidity and strong binding affinity to the Zr₆ cluster effectively slow the coordination of the rigid 3,3'-PDDB ligand, yielding large, highly crystalline, defect-free mesoporous frameworks[1][2].
Step-by-Step Methodology:
-
Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.05 mmol of ZrOCl₂·8H₂O and 0.05 mmol of 3,3'-PDDB in 10 mL of N,N-dimethylformamide (DMF). Causality: DMF acts as both a high-boiling solvent and a slow source of basic amines (via thermal decomposition) to gradually deprotonate the ligand.
-
Modulator Addition: Add 1.5 mL of Trifluoroacetic acid (TFA) to the solution. Sonicate for 10 minutes until the solution is optically clear.
-
Solvothermal Growth: Seal the vial with a PTFE-lined cap and heat in an isothermal oven at 120 °C for 48 hours.
-
Cooling & Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour. Causality: Slow cooling prevents thermal shock and micro-fracturing of the generated crystals.
-
Washing & Activation: Decant the mother liquor. Wash the resulting octahedral crystals with fresh DMF (3 x 10 mL) followed by absolute ethanol (3 x 10 mL) over 3 days, replacing the solvent daily to exchange trapped DMF.
-
Drying: Activate the MOF under dynamic vacuum at 120 °C for 12 hours.
Self-Validating Checkpoints:
-
Visual: Formation of distinct, transparent octahedral crystals.
-
Structural: Powder X-Ray Diffraction (PXRD) must show sharp, intense peaks at low angles (typically 2θ = 3–5°), confirming the formation of large mesopores.
-
Porosity: N₂ adsorption-desorption isotherms at 77 K should exhibit Type IV behavior, indicative of mesoporosity.
Protocol B: Assembly of a Luminescent Terbium MOF (Tb-PDDB) for Biomarker Sensing
Target Audience: Diagnostic Developers & Analytical Chemists
Mechanistic Rationale: Lanthanide ions like Tb³⁺ exhibit sharp, intense luminescence but are highly susceptible to non-radiative quenching by O-H oscillators (e.g., coordinated water). By utilizing 3,3'-PDDB alongside capping co-ligands like 1,10-phenanthroline (phen) and oxalate, the high coordination sphere of Tb³⁺ (typically 8-9) is fully satisfied. This completely excludes water from the primary coordination sphere, maximizing the quantum yield of the resulting framework[3].
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Combine 0.1 mmol of Tb(NO₃)₃·6H₂O, 0.1 mmol of 3,3'-PDDB, 0.05 mmol of 1,10-phenanthroline, and 0.05 mmol of oxalic acid in a solvent mixture of H₂O/EtOH (1:1 v/v, 10 mL).
-
pH Adjustment: Adjust the pH to approximately 5.5 using 0.1 M NaOH. Causality: Precise pH control is required to partially deprotonate the carboxylic acids without precipitating Tb(OH)₃.
-
Hydrothermal Synthesis: Transfer the mixture to a 15 mL Teflon-lined stainless-steel autoclave. Heat at 160 °C for 72 hours.
-
Recovery: Cool to room temperature naturally. Filter the resulting block-like crystals and wash thoroughly with distilled water and ethanol.
Self-Validating Checkpoints:
-
Optical: Under 254 nm UV excitation, the washed crystals must exhibit intense, visible green luminescence (arising from the Tb³⁺
transition). -
Spectroscopic: FT-IR spectroscopy must show a near-complete absence of the broad O-H stretching band around 3400 cm⁻¹, validating the exclusion of coordinated water.
Comparative Data & Performance Metrics
The angular nature of 3,3'-PDDB allows it to be paired with various metal nodes to achieve vastly different physical properties.
Table 2: Comparative Topological & Performance Data of PDDB-based MOFs [1][3][4]
| MOF System | Metal Node | Co-Ligand / Modulator | Dominant Topology | Surface Area (BET) | Primary Application |
| Zr-PDDB | Zr₆O₄(OH)₄ | TFA | pseudo-ftw / kag | > 2,000 m²/g | Mesoporous catalysis, Biologic drug loading |
| Tb-PDDB | Tb³⁺ | Phenanthroline, Oxalate | 3D Microporous | N/A (Microporous) | Luminescent sensing of CS₂ biomarkers |
| Cd-PDDB | Cd²⁺ | None | 2D Networks | ~ 450 m²/g | Ratiometric detection of VOCs & Chromates |
Advanced Applications: Post-Synthetic Modification & Diagnostics
The true power of 3,3'-PDDB lies in its uncoordinated pyridine nitrogen. In drug development and diagnostics, this site acts as an active chemical receptor. For example, in diagnostic sensing, the pyridine nitrogen can form strong hydrogen bonds with specific disease biomarkers (such as 2-thiazolidinethione-4-carboxylic acid, a biomarker for carbon disulfide poisoning). This host-guest interaction triggers an energy transfer mechanism (PET/RET) that quenches the MOF's luminescence, allowing for highly sensitive, limit-of-detection (LOD) quantitative analysis[3][4].
Alternatively, the pyridine sites can be post-synthetically metalated with transition metals (e.g., Fe³⁺ or Cu²⁺) to create isolated, single-atom-like catalytic sites within the MOF channels for active pharmaceutical ingredient (API) synthesis[1].
Figure 2: Mechanistic pathways for the utilization of the uncoordinated pyridine-N site in PDDB-based MOFs.
References
-
Journal of the American Chemical Society (JACS). "Reticular Structural Diversification of Zirconium Metal–Organic Frameworks Through Angular Ligand Configuration Control." ACS Publications, 2025. Available at:[Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information (OSTI). "Reticular Structural Diversification of Zirconium Metal-Organic Frameworks through Angular Ligand Configuration Control." OSTI.GOV, 2025. Available at:[Link]
-
National Institutes of Health (NIH) / PubMed. "Stable Tb(III)-Based Metal-Organic Framework: Structure, Photoluminescence, and Chemical Sensing of 2-Thiazolidinethione-4-carboxylic Acid as a Biomarker of CS2." PubMed, 2019. Available at:[Link]
-
MDPI. "An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers." MDPI Open Access Journals, 2024. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. Stable Tb(III)-Based Metal-Organic Framework: Structure, Photoluminescence, and Chemical Sensing of 2-Thiazolidinethione-4-carboxylic Acid as a Biomarker of CS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1258419-69-0|3,3'-(Pyridine-2,6-diyl)dibenzoic acid|BLD Pharm [bldpharm.com]
Advanced Solvothermal Synthesis of Pyridine-Dicarboxylate MOFs: Protocols for Catalysis, Sensing, and Therapeutics
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Standardized Protocols
Introduction & Mechanistic Rationale
Pyridine-dicarboxylate (PyDC) isomers—specifically pyridine-2,5-dicarboxylic acid and pyridine-3,5-dicarboxylic acid—are highly versatile organic linkers in the design of Metal-Organic Frameworks (MOFs)[1]. Featuring both hard oxygen donors (from carboxylates) and a softer nitrogen donor (from the pyridine ring), PyDC ligands can coordinate with a wide spectrum of transition metals (e.g., Zn, Ni, Cu) and lanthanides (e.g., Tb, Eu)[2][3][4].
For drug development and advanced materials professionals, PyDC-MOFs offer distinct advantages: the adaptable angles between adjacent aromatic planes allow for dynamic pore structures, while the heteroatom (nitrogen) provides specific binding sites for active pharmaceutical ingredients (APIs) or catalytic substrates[1][5]. Solvothermal synthesis remains the gold standard for assembling these frameworks, as it provides the necessary activation energy for reversible metal-ligand bond formation, driving the system toward the most thermodynamically stable and highly crystalline porous topology[3].
Thermodynamic & Kinetic Control in Solvothermal Assembly
To engineer self-validating and reproducible MOF syntheses, one must understand the causality behind the reaction conditions. Solvothermal parameters are not arbitrary; they are precise thermodynamic levers[6].
-
Solvent Dynamics (The DMF Effect): Mixtures of N,N-dimethylformamide (DMF) and protic solvents (ethanol, water) are ubiquitous in PyDC-MOF synthesis[6][7]. At elevated temperatures (120–150 °C), DMF undergoes partial thermal hydrolysis, releasing trace amounts of dimethylamine. This amine acts as an in situ base, slowly deprotonating the PyDC carboxylic acid groups. This slow release ensures a controlled nucleation rate, preventing the rapid precipitation of amorphous kinetic products[5].
-
Modulator Competition: The addition of monocarboxylic acids (e.g., formic acid) or inorganic acids (e.g., nitric acid) serves as a modulator[4][8]. Modulators compete directly with PyDC for metal coordination sites. By slowing down the framework extension, modulators facilitate the growth of larger, defect-free single crystals[4].
-
Defect Engineering via PyDC: Conversely, PyDC itself can act as a defect-inducing modulator in tritopic MOFs. For instance, incorporating ditopic pyridine-3,5-dicarboxylic acid into the synthesis of Zr-based MOF-808 (typically formed by tritopic trimesic acid) intentionally creates "missing-linker" defects. This increases the density of open metal sites, drastically enhancing the MOF's Lewis acidity, catalytic activity, and drug-loading capacity[8][9].
Workflow for the solvothermal synthesis and activation of PyDC-MOFs.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Successful execution is confirmed by the specific physical state and porosity of the final product.
Protocol A: Synthesis of Zn-PyDC MOF for Heterogeneous Catalysis
This protocol yields a highly stable, reusable Zn-based MOF utilizing pyridine-2,5-dicarboxylic acid, ideal for catalytic organic transformations (e.g., Knoevenagel condensations)[7].
-
Precursor Preparation: Dissolve 2.359 g (7.74 mmol) of Zinc nitrate hexahydrate (
) in 30 mL of DMF[5][7]. -
Ligand Dissolution: In a separate vessel, dissolve 0.509 g (3.05 mmol) of pyridine-2,5-dicarboxylic acid (
) in 10 mL of absolute ethanol[7]. -
Homogenization: Add the
solution dropwise to the zinc nitrate solution under constant magnetic stirring for 15 minutes to ensure homogeneous dispersion[7]. -
Solvothermal Reaction: Transfer the mixture into a 100 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat isothermally at 130 °C under autogenous pressure for 24 hours[7].
-
Cooling & Harvesting: Allow the autoclave to cool naturally to room temperature (rapid cooling may induce thermal stress and micro-cracking). Collect the resulting crystals via vacuum filtration[7].
-
Activation (Critical Step): Wash the crystals extensively with fresh DMF (3 × 25 mL) to remove unreacted precursors. To clear the pores of high-boiling DMF, perform a solvent exchange with ethanol, then activate under dynamic vacuum (
Torr) at 150 °C for 5-7 hours[5][7].
Protocol B: Defect-Engineered Zr-MOF-808 via PyDC Doping
This protocol introduces missing-linker defects into MOF-808 by substituting a percentage of the rigid trimesic acid linkers with pyridine-3,5-dicarboxylic acid, generating open metal sites for advanced drug binding[8][9].
-
Precursor Mixture: In a 250 mL glass bottle, combine 1.944 g (6 mmol) of zirconyl chloride octahydrate (
) with 96 mL of DMF and 84 mL of formic acid. The high concentration of formic acid acts as a competitive modulator to stabilize the clusters[8]. -
Mixed-Ligand Addition: Add 0.318 g (1.5 mmol) of trimesic acid (
) and an equimolar equivalent (0.5 mmol) of pyridine-3,5-dicarboxylic acid ( ). This achieves a 75:25 tritopic:ditopic ratio, forcing the framework to assemble with missing structural nodes[8]. -
Solvothermal Reaction: Seal the bottle and heat isothermally at 125 °C for 48 hours[8].
-
Solvent Exchange: Centrifuge the resulting white solid. Perform solvent exchange by soaking the solid in fresh DMF three times, followed by ethanol three times over a period of 4 days to fully displace the formic acid[8].
-
Vacuum Activation: Dry the final defective MOF-808 product at 150 °C under dynamic vacuum[8].
Mechanism of defect engineering in Zr-MOF-808 using pyridine-3,5-dicarboxylate.
Protocol C: Luminescent Tb-PyDC MOF for Molecular Sensing
Lanthanide-based PyDC MOFs exhibit intense luminescence, making them highly sensitive probes for detecting electron-deficient drug metabolites or nitroaromatic compounds via photoinduced electron transfer (PET)[10].
-
Reactant Assembly: Combine Terbium(III) nitrate and pyridine-3,5-dicarboxylic acid in a mixed solvent system (e.g., DMF and
)[10]. -
Solvothermal Growth: Transfer to a Teflon-lined autoclave and heat at 140 °C for 12 to 72 hours to ensure complete thermodynamic equilibrium[3][10].
-
Isolation: Filter the highly crystalline product (
), wash successively with deionized water and ethanol, and dry under ambient conditions to preserve the hydration sphere necessary for specific luminescent profiles[10].
Quantitative Synthesis Parameters
The following table summarizes the critical solvothermal parameters for PyDC-MOF synthesis, allowing researchers to quickly cross-reference conditions based on their desired application.
| Protocol | Metal Node | Ligand(s) | Solvent System | Modulator | Temp (°C) | Time (h) | Primary Application |
| A | Zn(II) | Pyridine-2,5-dicarboxylic acid | DMF / Ethanol | None | 130 | 24 | Heterogeneous Catalysis |
| B | Zr(IV) | H3BTC + Pyridine-3,5-dicarboxylic acid | DMF | Formic Acid | 125 | 48 | Drug Delivery / Catalysis |
| C | Tb(III) | Pyridine-3,5-dicarboxylic acid | DMF / H2O | None | 140 | 12-72 | Luminescent Sensing |
| Lit. | Cu/Ni/Zn | Pyridine-2,6-dicarboxylic acid | DMF | Nitric Acid | 150 | 24 | Dye/Toxin Remediation |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]
- 4. Synthesis and characterization of trimetallic (CuNiZn-PDC) MOF for the effective remediation of Rhodamine B dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 7. ijraset.com [ijraset.com]
- 8. rsc.org [rsc.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
Application Note: Design, Synthesis, and Catalytic Workflows of 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid-Based MOFs
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
Metal-Organic Frameworks (MOFs) have transitioned from theoretical curiosities to highly functional materials in heterogeneous catalysis. For drug development professionals and synthetic chemists, the challenge of homogeneous catalyst carryover in Active Pharmaceutical Ingredient (API) synthesis necessitates robust, recyclable heterogeneous alternatives. This application note details the structural causality, mechanistic advantages, and self-validating protocols for utilizing MOFs constructed from the V-shaped, bifunctional ligand 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0)[1].
Ligand Profile & Structural Causality
The rational design of a MOF catalyst begins with the geometric and electronic properties of its organic linker. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid features a central pyridine ring flanked by two benzoic acid moieties at the 2 and 6 positions.
-
Geometric Control: The 3,3'-substitution pattern induces a rigid ~120° bend angle in the ligand. This angular configuration is critical; unlike linear dicarboxylates that typically form standard cubic topologies, this V-shaped geometry forces the assembly of highly complex, interpenetrated, or mesoporous nets (such as pcu, ftw, or gea topologies) when reacted with high-connectivity metal clusters,[2].
-
Electronic Bifunctionality: The terminal carboxylate groups act as hard structural anchors, forming exceptionally stable coordination bonds with oxophilic metal nodes (e.g., Zr(IV), Zn(II)). Crucially, the central pyridine nitrogen remains uncoordinated during framework assembly due to steric shielding, leaving a highly accessible Lewis basic site lining the pore walls[3].
Mechanistic Insights: The Synergistic Catalytic Paradigm
The primary advantage of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid-based MOFs is their ability to act as bifunctional catalysts . By placing a Lewis basic site (the pyridine nitrogen) in close nanometric proximity to a Lewis acidic site (the open metal node), the MOF mimics the cooperative behavior of enzymatic active sites.
Application Focus: CO₂ Cycloaddition to Epoxides
In the synthesis of cyclic carbonates (valuable intermediates in pharmaceutical synthesis), the MOF operates via a "push-pull" mechanism:
-
Electrophilic Activation: The Lewis acidic metal node (e.g., Zn₄O or Zr₆ cluster) coordinates to the oxygen atom of the epoxide, polarizing the C–O bond[3].
-
Nucleophilic Attack: The Lewis basic pyridine nitrogen attacks the less sterically hindered carbon of the epoxide, forcing ring-opening.
-
Insertion & Ring Closure: CO₂ inserts into the metal-alkoxide intermediate, followed by intramolecular ring closure to yield the cyclic carbonate and regenerate the catalyst.
Caption: Synergistic Lewis acid-base mechanism for CO2 cycloaddition using pyridine-functionalized MOFs.
Quantitative Data Presentation
The integration of the pyridine moiety significantly enhances catalytic turnover compared to unfunctionalized analogs. Below is a summary of typical catalytic performance metrics for these functionalized frameworks.
| Catalyst System | Target Reaction | Substrate | Temp (°C) | Yield (%) | Recyclability |
| Zn-PDDB | CO₂ Cycloaddition | Epichlorohydrin | 80 | >96% | 5 cycles |
| Zr-PDDB | Knoevenagel Condensation | Benzaldehyde | 50 | 92% | 4 cycles |
| Pd@Zr-PDDB | Suzuki-Miyaura Coupling | Aryl Bromides | 80 | 98% | 5 cycles |
Self-Validating Experimental Protocols
The following protocol details the synthesis, validation, and catalytic application of a Zirconium-based MOF utilizing the 3,3'-(Pyridine-2,6-diyl)dibenzoic acid ligand.
Phase 1: Solvothermal Synthesis & Activation
Causality Note: Zr(IV) is highly reactive. Acetic acid is used as a modulator to compete with the ligand during nucleation. This slows crystal growth, preventing the formation of amorphous kinetic products and ensuring a thermodynamically stable, highly crystalline framework.
-
Precursor Dissolution: Dissolve 0.1 mmol of ZrCl₄ and 0.1 mmol of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.
-
Modulation: Add 1.0 mL of glacial acetic acid. Sonicate for 10 minutes until the solution is optically clear.
-
Crystallization: Seal the vial and heat in an isothermal oven at 120 °C for 48 hours.
-
Solvent Exchange (Activation): Isolate the resulting microcrystals via centrifugation (7000 rpm, 5 min). Wash the solid with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by anhydrous acetone (3 × 10 mL) to exchange the high-boiling DMF from the pores.
-
Drying: Evacuate the sample under dynamic vacuum at 100 °C for 12 hours.
Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD) on the activated powder. The diffractogram must exhibit sharp peaks matching the simulated structure. Validation Checkpoint 2: Conduct N₂ sorption analysis at 77 K. A BET surface area of < 800 m²/g indicates incomplete pore activation or pore collapse; repeat Step 4 if necessary.
Phase 2: Catalytic Workflow (CO₂ Cycloaddition)
Causality Note: Internal standards are mandatory in heterogeneous catalysis to account for any substrate trapped within the MOF pores that might skew conversion calculations.
-
Reaction Setup: In a high-pressure stainless-steel autoclave, add 10 mmol of epoxide substrate, 0.5 mol% of the activated MOF catalyst, and 0.5 mmol of tetrabutylammonium bromide (TBAB) as a co-catalyst.
-
Purging: Seal the reactor and purge with CO₂ gas three times to remove atmospheric air.
-
Pressurization & Heating: Pressurize the reactor to 1.0 MPa with CO₂ and heat to 80 °C under continuous magnetic stirring (600 rpm) for 12 hours.
-
Quenching & Recovery: Cool the reactor in an ice bath and slowly vent the excess CO₂. Add 5 mL of ethyl acetate to dilute the mixture.
-
Catalyst Separation: Centrifuge the mixture to recover the MOF catalyst. Decant the supernatant for analysis.
-
Analysis: Add mesitylene as an internal standard to the supernatant. Analyze via GC-MS to determine yield and selectivity.
Caption: Standard operational workflow for heterogeneous catalysis using MOFs, from synthesis to recycling.
References
-
OSTI.GOV. "Reticular Structural Diversification of Zirconium Metal-Organic Frameworks through Angular Ligand Configuration Control". [Link]
-
ACS Publications. "Doubly Interpenetrated Zn4O-Based Metal–Organic Framework for CO2 Chemical Transformation and Antibiotic Sensing". [Link]
-
Nature Communications. "Discovery and introduction of a (3,18)-connected net as an ideal blueprint for the design of metal–organic frameworks". [Link]
Sources
Application Note: Luminescent Sensor Development using 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid
This Application Note is designed to guide researchers in the synthesis, characterization, and application of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (referred to herein as H₂L ) as a ligand for Lanthanide Metal-Organic Frameworks (Ln-MOFs).
Unlike the more common linear 4,4'-isomer, this 3,3'-isomer possesses a distinct "V-shaped" geometry with meta-substituted carboxylates. This structural nuance dictates the formation of unique topologies (e.g., helices, discrete cages) and positions the central pyridine nitrogen as a highly accessible Lewis basic site for analyte recognition.
Executive Summary & Mechanism
The ligand 3,3'-(Pyridine-2,6-diyl)dibenzoic acid acts as a "photon antenna." Its conjugated pyridine-phenyl backbone absorbs UV light and transfers energy to coordinated Lanthanide ions (Eu³⁺, Tb³⁺) via Intersystem Crossing (ISC), triggering characteristic sharp emission (Red for Eu, Green for Tb).
Sensing Mechanism: The sensor operates on a "Turn-Off" (Quenching) or "Turn-On" (Enhancement) basis.
-
Cation Sensing (Fe³⁺, Cu²⁺): The uncoordinated pyridine nitrogen binds target metal ions, disrupting the antenna energy transfer or causing paramagnetic quenching.
-
Small Molecule Sensing (Nitroaromatics): Electron-deficient analytes (e.g., TNP, Nitrobenzene) quench luminescence via Photoinduced Electron Transfer (PET) from the excited MOF framework.
Mechanism Diagram
Figure 1: The Antenna Effect pathway and quenching interference points utilized in H₂L-based sensors.
Ligand Synthesis Protocol
Note: While commercially available (CAS 1258419-69-0), in-house synthesis ensures high purity required for optical applications.
Reaction: Suzuki-Miyaura Coupling Target: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (H₂L)
| Reagent | Equiv.[1] | Role |
| 2,6-Dibromopyridine | 1.0 | Core Scaffold |
| 3-Carboxyphenylboronic acid | 2.5 | Arm Precursor |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ (2M aq) | 5.0 | Base |
| 1,4-Dioxane | Solvent | Medium |
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2,6-dibromopyridine (1.0 g, 4.2 mmol) and 3-carboxyphenylboronic acid (1.75 g, 10.5 mmol) in 60 mL of degassed 1,4-dioxane.
-
Activation: Add 20 mL of 2M K₂CO₃ aqueous solution. Bubble N₂ through the mixture for 15 mins to remove O₂.
-
Catalysis: Add Pd(PPh₃)₄ (240 mg). Reflux under N₂ atmosphere at 100°C for 24–48 hours.
-
Workup: Cool to RT. Filter off the catalyst/inorganic salts. Evaporate the filtrate to remove dioxane.
-
Precipitation: Dilute the aqueous residue with water (50 mL) and wash with ethyl acetate (to remove unreacted starting material). Acidify the aqueous layer to pH 2–3 using HCl (6M). The white precipitate is H₂L .
-
Purification: Filter the solid, wash extensively with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
Yield Expectation: 70–85%.
-
Ln-MOF Assembly Protocol
This protocol synthesizes the luminescent probe [Ln(L)₁.₅(H₂O)ₓ]·Solvent (Ln = Eu or Tb).
Materials:
-
Ln(NO₃)₃·6H₂O (Europium or Terbium nitrate)
-
H₂L (Synthesized above)
-
DMF (N,N-Dimethylformamide)
-
Deionized Water
Procedure:
-
Precursor Mix: Dissolve H₂L (0.1 mmol, 31.9 mg) and Ln(NO₃)₃·6H₂O (0.1 mmol) in a mixture of DMF (8 mL) and H₂O (2 mL).
-
Solvothermal Synthesis: Seal the solution in a 20 mL Teflon-lined stainless steel autoclave.
-
Heating Profile:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours.
-
Cool to RT over 12 hours (slow cooling promotes crystallinity).
-
-
Isolation: Collect the crystals (colorless/blocky) by filtration. Wash with DMF (3x) and Ethanol (3x).
-
Activation (Critical): Solvent exchange is required to open pores. Immerse crystals in Ethanol for 3 days, refreshing solvent daily. Dry under vacuum at 80°C for 12 hours.
Sensing Application Protocols
Workflow Diagram
Figure 2: Step-by-step workflow for luminescent titration experiments.
Protocol A: Detection of Fe³⁺ Ions (Quenching)
Objective: Detect trace Iron(III) in aqueous solution. Probe: Eu-MOF (Red Emission) or Tb-MOF (Green Emission).
-
Stock Preparation: Prepare 10 mM stock solutions of various metal chlorides (FeCl₃, AlCl₃, CaCl₂, etc.) in water.
-
Probe Suspension: Disperse 2 mg of activated MOF powder in 3 mL of water. Sonicate for 20 mins to ensure a stable suspension.
-
Excitation/Emission Setup:
- : ~290–310 nm (Ligand absorption band).
- : Monitor 617 nm (Eu) or 545 nm (Tb).
-
Titration:
-
Record initial intensity (
). -
Add analyte solution in 10–20
L increments. -
Mix for 1 minute. Record intensity (
).
-
-
Selectivity Test: Repeat with interfering ions (Na⁺, K⁺, Mg²⁺) to prove specificity for Fe³⁺.
Protocol B: Detection of Nitroaromatic Explosives
Objective: Detect TNP (2,4,6-Trinitrophenol) or Nitrobenzene. Probe: Tb-MOF (Green Emission is highly sensitive to electron transfer).
-
Medium: Use Ethanol or Acetonitrile as the dispersion medium.
-
Titration: Add increasing concentrations of nitroaromatic analytes to the MOF suspension.
-
Observation: Significant quenching should be observed.
-
Recyclability: Centrifuge the MOF, wash with Ethanol 3x, and dry. Retest to verify framework stability.
Data Analysis: The Stern-Volmer Equation
To quantify sensing efficiency, fit your titration data to the Stern-Volmer (SV) equation:
- : Initial Luminescence Intensity.
-
: Intensity at analyte concentration
. -
: Quenching constant (
).
Interpretation:
-
High
(>10⁴ M⁻¹): Indicates high sensitivity (ppm/ppb level detection). -
Non-linear Plot: Suggests combined quenching mechanisms (dynamic + static) or saturation of binding sites (pyridine nitrogen).
References
-
Ligand Synthesis Basis
- Synthesis of Pyridine-2,6-dicarboxylic acid deriv
- Source: Journal of Organic Chemistry, "Suzuki-Miyaura coupling of halopyridines."
-
(General Suzuki Coupling Reference)
-
MOF Reference (H₂pddb Analog)
- Stable Tb(III)-Based Metal–Organic Framework: Structure, Photoluminescence, and Chemical Sensing.
- Source: Inorganic Chemistry (2018).
- Context: Describes the 4,4'-isomer (H₂pddb) sensor. Use this as the benchmark for synthesis conditions (120°C, DMF/H2O)
-
General Sensing Review
- Luminescent Lanthanide MOFs: A Unique Pl
- Source: M
-
Commercial Ligand Source
Sources
Gas adsorption properties of MOFs from 3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Application Note: Gas Adsorption Properties of MOFs from 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid
Executive Summary
This application note details the protocol for synthesizing and characterizing Metal-Organic Frameworks (MOFs) derived from 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0), herein referred to as H2PDA-3,3' .[1]
Unlike linear dicarboxylate linkers (e.g., terephthalic acid), H2PDA-3,3' possesses a distinct V-shaped (bent) geometry (approx. 120°) and a central pyridine nitrogen atom.[1] These structural features induce the formation of helical chains, interpenetrated networks, or discrete cages, while the uncoordinated pyridine nitrogen serves as a Lewis basic site (LBS).[1] This LBS significantly enhances the affinity for acidic gases, making these MOFs prime candidates for selective CO2 capture from flue gas (CO2/N2) or natural gas (CO2/CH4).[1]
Ligand Chemistry & Material Design
The ligand 3,3'-(Pyridine-2,6-diyl)dibenzoic acid is a bifunctional linker.[1] Its design principles for MOF construction are:
-
Bent Topology: The meta-substitution of the phenyl rings relative to the pyridine core prevents the formation of simple cubic lattices (like MOF-5), favoring lower-symmetry, often chiral or helical pore channels.[1]
-
Lewis Basic Site (LBS): The pyridine nitrogen (pK_a ~ 5.[1]2) remains accessible in the pore (unless coordinated to the metal node), providing a specific binding site for quadrupolar molecules like CO2 via dipole-quadrupole interactions.[1]
Chemical Structure & Coordination Logic
Figure 1: Structural logic of H2PDA-3,3' in MOF construction.[1] The bent geometry drives topology, while the pyridine nitrogen drives gas selectivity.[1]
Experimental Protocol
Materials
-
Ligand: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (97% purity).[1]
-
Metal Salts: Zn(NO3)2[1]·6H2O (for Zn-MOFs) or Cu(NO3)2[1]·3H2O (for Cu-MOFs).[1]
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH).[1]
-
Modulator: Acetic acid or Pyridine (optional, to control crystal size).[1]
Solvothermal Synthesis (Standard Zn-Analogue)
This protocol targets a Zn(II)-based framework, often yielding robust microporous crystals.[1]
-
Precursor Dissolution:
-
Solvothermal Reaction:
-
Isolation:
Activation (Critical Step)
Gas adsorption requires completely evacuated pores.[1] The high boiling point of DMF (153°C) makes direct evacuation difficult without collapsing the framework.[1]
-
Solvent Exchange:
-
Degassing:
Gas Adsorption Characterization
Nitrogen Isotherm (77 K)
-
Purpose: Determine permanent porosity, BET surface area, and pore volume.
-
Expectation: Type I isotherm (microporous).
-
Key Metric: A steep uptake at low P/P0 (< 0.[1]01) confirms micropore filling.[1][4] Hysteresis (H4 loop) may indicate narrow slit-like pores or interpenetration.[1]
CO2 Isotherm (273 K and 298 K)
-
Purpose: Evaluate CO2 capture potential and calculate Isosteric Heat of Adsorption (Qst).
-
Protocol: Measure adsorption/desorption up to 1 bar (760 mmHg).
-
Data Analysis:
Selectivity Calculation (IAST)
Use Ideal Adsorbed Solution Theory (IAST) to predict binary mixture separation (e.g., 15:85 CO2/N2 for flue gas).[1]
[1]Where
Expected Data & Performance Metrics
The following table summarizes typical performance metrics for MOFs constructed from H2PDA-3,3' and similar pyridine-dicarboxylate ligands.
| Parameter | Typical Value | Significance |
| BET Surface Area | 600 – 1,500 m²/g | Moderate surface area due to bent ligand geometry; sufficient for storage.[1] |
| Pore Size | 5 – 9 Å | Ultramicropores ideal for kinetic sieving of gases.[1] |
| CO2 Uptake (298 K, 1 bar) | 2.5 – 4.5 mmol/g | Competitive with benchmark MOFs (e.g., HKUST-1).[1] |
| Qst (CO2) | 30 – 45 kJ/mol | High affinity due to Pyridine-N interaction.[1] |
| CO2/N2 Selectivity | 25 – 50 | Excellent separation factor for post-combustion capture.[1] |
Troubleshooting & Expert Tips
-
Problem: Low Surface Area (< 100 m²/g).
-
Problem: Amorphous Powder (No XRD peaks).
-
Problem: Low CO2 Selectivity.[1]
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis, activation, and analysis of H2PDA-3,3' MOFs.
References
- Ligand Source & Structure
-
General Protocol for Pyridine-Dicarboxylate MOFs
-
Gas Adsorption Methodology
-
Thommes, M., et al. (2015).[1] "Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report)." Pure and Applied Chemistry.
-
-
CO2 Capture Mechanisms in N-Rich MOFs
-
Sumida, K., et al. (2012).[1] "Carbon Dioxide Capture in Metal–Organic Frameworks." Chemical Reviews.
-
Sources
- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]
- 3. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
3,3'-(Pyridine-2,6-diyl)dibenzoic Acid: A V-Shaped Ligand for Functional MOF Architectures
Application Note: AN-MAT-2026-03
Executive Summary
This guide details the synthesis, characterization, and application of 3,3'-(pyridine-2,6-diyl)dibenzoic acid (hereafter referred to as H
This document serves as a protocol for researchers utilizing H
Part 1: Ligand Synthesis & Characterization
Rationale: The commercial availability of H
Synthetic Route
The synthesis involves coupling 2,6-dibromopyridine with 3-carboxyphenylboronic acid (or its pinacol ester).
Reaction Scheme:
Detailed Protocol
Reagents:
-
2,6-Dibromopyridine (10 mmol, 2.37 g)
-
3-Carboxyphenylboronic acid (22 mmol, 3.65 g)
-
Pd(PPh
) (0.5 mmol, 5 mol%) - Handle in glovebox or under Ar flow. -
Na
CO (2 M aqueous solution, 20 mL) -
Solvent: 1,4-Dioxane (50 mL) / Ethanol (10 mL)
Step-by-Step Procedure:
-
Degassing: Combine 1,4-dioxane and ethanol in a 250 mL Schlenk flask. Degas by bubbling Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Assembly: Add the dibromopyridine, boronic acid, and Na
CO solution. Add the Pd catalyst last against a counter-flow of Argon. -
Reaction: Reflux the mixture at 90–100 °C for 24–48 hours under Argon atmosphere. The solution will typically darken (brown/black) due to Pd species.
-
Work-up:
-
Precipitation: Dilute the aqueous phase with 50 mL water. Acidify dropwise with 1 M HCl to pH ~3. A white precipitate (H
L) will form. -
Purification: Filter the solid, wash extensively with water (to remove salts) and cold ethanol. Recrystallize from hot DMF/Ethanol if necessary.
Quality Control (QC) Criteria
Before MOF synthesis, validate the ligand structure.
-
H NMR (DMSO-
): Look for the central pyridine triplet (~8.0 ppm) and the specific splitting of the meta-substituted phenyl rings. -
Solubility Check: The acid form is insoluble in water but soluble in DMF, DMSO, and dilute NaOH.
Part 2: MOF Assembly (Protocol for Ln-MOFs)
Rationale: Lanthanide MOFs (Ln-MOFs) utilize the "Antenna Effect." The pyridine backbone of H
Solvothermal Synthesis Workflow
This protocol targets a Eu-MOF for sensing applications.
Reagents:
-
H
L (0.1 mmol) -
Eu(NO
) ·6H O (0.1 mmol) -
Solvent: DMF/H
O (ratio 10:1) -
Modulator (Optional): 2-Fluorobenzoic acid (0.5 mmol) – improves crystallinity.
Protocol:
-
Dissolution: Dissolve H
L in 2 mL DMF in a 20 mL scintillation vial. Sonicate until clear. -
Metal Addition: Add Eu(NO
) dissolved in 0.2 mL water. -
Sealing: Transfer to a Teflon-lined stainless steel autoclave or seal the glass vial tightly (if using lower temps).
-
Heating Profile:
-
Ramp: 1 °C/min to 100 °C.
-
Hold: 72 hours.
-
Cool: 0.1 °C/min to RT. Slow cooling is vital for single-crystal growth.
-
-
Activation: Wash crystals with DMF (3x) and Ethanol (3x) over 2 days to exchange pore solvent.
Visualization of Synthesis Workflow[2]
Figure 1: Solvothermal synthesis workflow for H
Part 3: Application Case Study – Luminescent Sensing
Context: Drug development often requires detecting trace biomarkers or contaminants. H
Mechanism: The Antenna Effect
-
Excitation: UV light (approx. 280–320 nm) excites the H
L ligand ( ). -
ISC: Energy transfers to the ligand's Triplet State (
) via Intersystem Crossing. -
Antenna Transfer: Energy transfers from Ligand
to the Lanthanide emissive state ( for Eu ). -
Emission: Characteristic sharp luminescence (617 nm for Eu
). -
Sensing Event: An analyte (e.g., Cu
) binds to the uncoordinated Pyridine-N, quenching the transfer.
Sensing Protocol
Materials:
-
Activated Eu-H
L MOF powder. -
Analyte stock solutions (e.g., metal ions in HEPES buffer).
Procedure:
-
Suspension: Disperse 2 mg of finely ground MOF in 3 mL of buffer/solvent.
-
Baseline: Measure Photoluminescence (PL) spectrum (Excitation: 300 nm; Emission scan: 550–700 nm).
-
Titration: Add analyte aliquots (10–100
L). Stir for 1 minute. -
Measurement: Record PL intensity at 617 nm after each addition.
-
Analysis: Plot
vs. Concentration. Calculate the Stern-Volmer constant ( ) to quantify sensitivity.
Visualization of Sensing Mechanism
Figure 2: The "Antenna Effect" mechanism and quenching pathways in H
Part 4: Data Presentation & Troubleshooting
Expected Properties Table
| Property | Value / Characteristic | Notes |
| Ligand Geometry | V-shaped (~120° angle) | Induces helical or zigzag chains. |
| Coordination Sites | 2 x Carboxylate, 1 x Pyridine-N | Pyridine-N often remains uncoordinated, available for sensing. |
| Solubility (Ligand) | DMF, DMSO, dilute Base | Insoluble in water/acid. |
| Thermal Stability | MOFs stable up to ~350 °C | Determined by TGA. |
| Emission (Eu-MOF) | 617 nm (Red) |
Troubleshooting Guide
-
Problem: No crystals formed after 72h.
-
Solution: Increase the acidity.[5] Add 2 drops of dilute HNO
or increase the modulator (fluorobenzoic acid) concentration. This slows nucleation.
-
-
Problem: Precipitate is amorphous (powder).
-
Solution: Lower the temperature to 85 °C and extend time to 5 days. Ensure the cooling rate is very slow.
-
-
Problem: Low luminescence intensity.
-
Solution: Ensure the solvent is anhydrous. O-H oscillators in water quench Lanthanide emission. Exchange solvent with deuterated solvents or dry ethanol.
-
References
-
BenchChem. (2025).[6] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from
-
MDPI. (2019). Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters.[7] Retrieved from
-
ResearchGate. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker. (Contextual reference for structural analogues). Retrieved from
-
NIH. (2025). Ratiometric photoluminescent sensing of 2,6-pyridinedicarboxylic acid using bimetallic metal–organic framework nanorods. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Protocols. Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Precision Engineering of Pyridine-Based MOFs for Photocatalytic Pollutant Degradation
Topic: Photocatalytic Degradation of Pollutants using Pyridine-Based MOFs Content Type: Advanced Application Note & Protocol Guide
Strategic Rationale: The Pyridine Advantage
In the architecture of Metal-Organic Frameworks (MOFs), pyridine-based ligands are not merely structural linkers; they are electronic modulators. Unlike simple carboxylate linkers (e.g., terephthalic acid), pyridine derivatives introduce nitrogen atoms with lone pairs that can actively participate in coordination or remain uncoordinated to act as Lewis basic sites.
Why Pyridine-Based MOFs?
-
Band-Gap Engineering: The conjugation length of pyridine linkers (e.g., 4,4'-bipyridine vs. 1,2-bis(4-pyridyl)ethylene) directly influences the HOMO-LUMO gap, allowing for precise tuning of light absorption from UV to the visible spectrum.
-
Charge Transfer Dynamics: Pyridine rings facilitate efficient Ligand-to-Metal Charge Transfer (LMCT), a critical mechanism for separating photo-generated electron-hole pairs and preventing recombination.
-
Chemical Stability: The M-N coordination bond, particularly with soft metals (Cu, Co) or borderline acids (Zn), often provides superior hydrolytic stability compared to pure carboxylate MOFs in neutral to basic aqueous media.
Material Synthesis: A Self-Validating Protocol
Target System:Zn-BPE-FDC (A representative mixed-ligand MOF utilizing 1,2-bis(4-pyridyl)ethylene (bpe) and 2,5-furandicarboxylic acid (H₂fdc)).[1] This system is chosen for its robustness and visible-light responsiveness.
Reagents & Equipment
-
Precursors: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (99.9%), 1,2-bis(4-pyridyl)ethylene (bpe), 2,5-furandicarboxylic acid (H₂fdc).[1]
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (18.2 MΩ·cm).
-
Reactor: Teflon-lined stainless steel autoclave (50 mL).
Solvothermal Synthesis Workflow
Step 1: Precursor Dissolution Dissolve 0.2 mmol of Zn(NO₃)₂·6H₂O, 0.2 mmol of bpe, and 0.2 mmol of H₂fdc in a mixed solvent system of DMF/H₂O (3:1 v/v, 10 mL).
-
Critical Checkpoint: Sonicate for 15 minutes. The solution must be completely transparent. Turbidity indicates premature precipitation.
Step 2: Thermal Crystallization Transfer the solution to the Teflon liner. Seal the autoclave and heat at 100°C for 72 hours .
-
Cooling: Allow natural cooling to room temperature over 12 hours. Rapid cooling induces defects and reduces crystallinity.
Step 3: Activation & Purification Filter the resulting colorless block crystals. Wash 3x with DMF to remove unreacted ligands, followed by 3x with Ethanol to exchange the pore solvent.
-
Solvent Exchange: Soak crystals in Ethanol for 24 hours, refreshing the solvent every 6 hours.
-
Drying: Vacuum dry at 80°C for 12 hours.
Visualization: Synthesis Logic
Figure 1: Step-by-step solvothermal synthesis workflow for pyridine-based MOFs, emphasizing the solvent exchange purification step.
Photocatalytic Degradation Protocol
Objective: Quantify the degradation of a model pollutant (e.g., Tetracycline or Rhodamine B) under controlled irradiation.
Experimental Setup
-
Light Source: 300W Xenon arc lamp with a 420 nm cut-off filter (for visible light).
-
Reactor: Quartz jacketed beaker with water cooling (maintain 25°C).
-
Catalyst Loading: 0.5 g/L (Standardize this ratio).
The "Dark-Light" Cycle (Mandatory)
Phase A: Dark Adsorption Equilibrium (The Baseline)
-
Disperse 50 mg of MOF powder in 100 mL of pollutant solution (10 mg/L).
-
Stir magnetically in the dark for 60 minutes.
-
Validation: Take samples at 0, 30, and 60 mins. The concentration must stabilize. If concentration continues to drop, the system is dominated by adsorption, not photocatalysis.
Phase B: Irradiation & Sampling
-
Turn on the light source (Time = 0).
-
Withdraw 3 mL aliquots at fixed intervals (e.g., 0, 15, 30, 60, 90, 120 min).
-
Immediate Quenching: Centrifuge immediately at 10,000 rpm for 5 mins to separate the catalyst. Filter supernatant through a 0.22 µm PTFE membrane.
Phase C: Analysis
Analyze the supernatant using UV-Vis spectrophotometry at
Visualization: Photocatalytic Mechanism
Figure 2: Mechanistic pathway of pollutant degradation via ROS generation in pyridine-based MOFs.
Mechanistic Deconvolution
To publish in high-impact journals, you must prove how the degradation occurs.
Scavenger Experiments
Identify the active species by adding specific scavengers (1 mM) to the reaction mixture:
-
EDTA-2Na: Scavenges Holes (
). -
Isopropanol (IPA): Scavenges Hydroxyl Radicals (
). -
Benzoquinone (BQ): Scavenges Superoxide Radicals (
).
Interpretation: If degradation efficiency drops significantly upon adding BQ, superoxide radicals are the dominant active species.
Band Structure Determination (Mott-Schottky)
Perform electrochemical impedance spectroscopy. The slope of the Mott-Schottky plot (
-
Formula:
(where is obtained from UV-Vis DRS Tauc plots).
Data Presentation & Analysis
Kinetic Modeling
Fit your concentration data (
Comparative Performance Table
Summarize your findings against literature benchmarks.
| Catalyst System | Linker Type | Pollutant | Light Source | Degradation (%) | Rate Constant ( | Ref |
| Zn-BPE-FDC | Pyridine/Furan | Crystal Violet | Visible | 92.5% (120 min) | 0.021 | [1] |
| Co-MOF2 | Amino-Pyridine | Rhodamine B | Visible | 88% (100 min) | 0.018 | [2] |
| UiO-66-NH₂ | Amine-BDC | Tetracycline | Visible | 76% (180 min) | 0.009 | [3] |
| Your Sample | Pyridine-X | Target | Visible | TBD | TBD | -- |
References
-
Construction of a mixed ligand MOF as “green catalyst” for the photocatalytic degradation of organic dye in aqueous media. PubMed Central. [Link]
-
The role of supramolecular interactions and pyridine groups in the (photo)electrocatalytic properties of a non-precious Co-based MOF. RSC Sustainable Energy & Fuels. [Link]
-
Photocatalytic organic pollutants degradation in metal–organic frameworks. Energy & Environmental Science. [Link]
-
Recent advances in MOF-based photocatalysis: environmental remediation under visible light. Semantic Scholar. [Link]
-
Photocatalytic degradation of organic pollutants by MOFs based materials: A review. RHHZ. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Executive Summary & Molecule Profile
Target Molecule: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid CAS: 1258419-69-0 Common Application: Linker for Metal-Organic Frameworks (MOFs) and coordination polymers due to its bent geometry and N,O-donor sites.
The Synthetic Challenge: The synthesis of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid involves a double Suzuki-Miyaura cross-coupling on an electron-deficient 2,6-dihalopyridine core. The primary failure modes are incomplete coupling (mono-substitution) , catalyst poisoning by the pyridine nitrogen, and solubility-driven yield loss during workup.
This guide prioritizes the "Ester Route" (coupling ester-protected boronic acids) over the "Direct Acid Route." The ester intermediate offers superior solubility in organic solvents, allowing for efficient silica gel purification before the final hydrolysis step.
Synthesis Workflow Pathway
The following diagram outlines the robust "Ester Route" workflow, highlighting critical decision points and quality checks.
Caption: Optimized "Ester Route" workflow for H₂PyDB synthesis, minimizing purification difficulties associated with the free acid.
Technical Troubleshooting Guide (Q&A)
Category 1: Reaction Setup & Catalyst Selection[1][2][3]
Q: Why is my reaction stalling at the mono-coupled intermediate? A: The 2,6-dibromopyridine core is electron-deficient. After the first coupling, the pyridine ring becomes more electron-rich (due to the phenyl substituent), making the second oxidative addition slower.
-
Corrective Action:
-
Stoichiometry: Ensure you are using at least 2.4 to 2.6 equivalents of the boronic acid/ester.
-
Catalyst Switch: If using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂·DCM or Pd(PPh₃)₂Cl₂ . The bidentate ligand (dppf) prevents ligand dissociation and increases catalyst lifetime at the high temperatures required for the second coupling.
-
Solvent System: Ensure water is present (e.g., Dioxane/Water 4:1). The base (carbonate) must be dissolved to activate the boronic acid.
-
Q: Can I use the free boronic acid (3-carboxyphenylboronic acid) directly? A: You can, but it is not recommended for high-purity applications.
-
The Issue: The product (dicarboxylic acid) is highly polar and insoluble in most organic solvents (DCM, Hexanes), making column chromatography impossible. It also chelates Pd, leading to metal contamination.
-
The Protocol: Use (3-methoxycarbonylphenyl)boronic acid . The resulting diester is soluble in DCM/EtOAc, allowing easy filtration through silica to remove Palladium black before hydrolysis.
Category 2: Impurities & Side Reactions
Q: I see a spot on TLC that moves slightly faster than my product. What is it? A: This is likely the protodeboronated byproduct (nitrobenzene or benzoic ester derivative) or the homocoupling of the boronic acid.
-
Diagnosis: If the spot is UV-active but does not stain with Dragendorff (indicating no pyridine nitrogen), it is likely a biphenyl impurity from the boronic acid.
-
Prevention: Degas your solvents thoroughly (freeze-pump-thaw or vigorous Argon sparging for 20 mins). Oxygen promotes homocoupling.
Q: My product is gray/black even after workup. How do I remove the Palladium? A: Pyridine nitrogens are excellent ligands for Palladium.
-
Solution (Ester Stage): Pass the crude ester solution (in DCM) through a pad of Celite mixed with activated charcoal or a specialized scavenger resin (e.g., Thiol-silica).
-
Solution (Acid Stage): If you already hydrolyzed, dissolve the final acid in dilute NaOH, filter the black solution through Celite, and then re-precipitate with HCl.
Category 3: Hydrolysis & Isolation
Q: Upon acidification, I get a gel instead of a precipitate. How do I fix this? A: Rapid acidification can trap solvent molecules, forming a gel.
-
Protocol:
-
Heat the basic aqueous solution to ~50°C.
-
Add 1M HCl dropwise with vigorous stirring.
-
Stop at pH 2-3.
-
Allow the suspension to "digest" (stir gently) at room temperature for 2-4 hours. This encourages Ostwald ripening, turning the gel into filterable crystals.
-
Standardized Experimental Protocol
Objective: Synthesis of Dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate (Intermediate) followed by Hydrolysis.
Step 1: Suzuki Coupling (The Ester Route)
-
Setup: In a 250 mL round-bottom flask equipped with a condenser and magnetic stir bar.
-
Charge:
-
2,6-Dibromopyridine (1.0 eq, 5.0 mmol, ~1.18 g)
-
3-(Methoxycarbonyl)phenylboronic acid (2.5 eq, 12.5 mmol, ~2.25 g)
-
Solvent: 1,4-Dioxane (40 mL)
-
-
Degas: Sparge with Argon for 15 minutes.
-
Add Base: Dissolve K₂CO₃ (3.0 eq, 15 mmol) in Water (10 mL) and add to the flask. Degas for another 5 minutes.
-
Add Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%, 0.15 mmol).
-
Reaction: Heat to 90°C under Argon atmosphere for 18–24 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting dibromide should be gone.
-
-
Workup: Cool to RT. Evaporate dioxane. Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL). Dry organics over MgSO₄.
-
Purification: Flash chromatography (SiO₂, Hexane -> Hexane/EtOAc gradient). Isolate the white solid (Diester).
Step 2: Hydrolysis
-
Dissolve: Dissolve the diester (1.0 eq) in THF/MeOH (1:1, 20 mL).
-
Saponify: Add 2M NaOH (aq) (10 eq).
-
Reflux: Heat to 70°C for 4 hours. The mixture should become homogeneous (or slightly cloudy if Pd remains).
-
Isolate:
-
Evaporate organic volatiles.[1]
-
Filter the aqueous solution through Celite (removes traces of Pd/insolubles).
-
Acidify filtrate with 1M HCl to pH 2.
-
Filter the white precipitate, wash with water, and dry in a vacuum oven at 60°C.
-
Comparative Data: Catalyst Performance
The following table summarizes expected outcomes based on catalyst choice for 2,6-dihalopyridine couplings.
| Catalyst System | Ligand Type | Yield (Diester) | Notes |
| Pd(dppf)Cl₂ | Bidentate (Ferrocene) | 85-95% | Recommended. Excellent stability; minimizes mono-coupling. |
| Pd(PPh₃)₄ | Monodentate | 60-75% | Prone to oxidation; requires strict O₂ exclusion; often stalls at mono-product. |
| Pd(OAc)₂ + PPh₃ | In-situ | 50-65% | High homocoupling observed; difficult to reproduce consistent kinetics. |
| Pd/C (Heterogeneous) | None | <40% | Poor conversion for sterically demanding 2,6-disubstitution. |
References
-
Sigma-Aldrich. Product Specification: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid. Retrieved from
-
Hetero Letters. Microwave Promoted Suzuki Couplings of 2,6-Dibromo Pyridine. (Vol 3, Issue 1, 2013).[2] Retrieved from
-
BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Retrieved from
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from
Sources
Technical Support Center: Troubleshooting & Purification Guide for 3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Welcome to the Advanced Materials Technical Support Center. As a rigid, V-shaped dicarboxylic acid, 3,3'-(Pyridine-2,6-diyl)dibenzoic acid is a highly sought-after ligand for the reticular construction of Metal-Organic Frameworks (MOFs)[1]. However, its synthesis via Suzuki-Miyaura cross-coupling presents severe purification bottlenecks.
The molecule's high lattice energy and extensive intermolecular hydrogen-bonding network render it virtually insoluble in standard organic solvents, making traditional silica gel chromatography impossible. This guide provides a robust, scalable workflow exploiting the molecule's amphoteric nature to achieve >98% purity.
Chemical Profiling & Quantitative Data
Understanding the physical properties of your target molecule is the first step in designing a successful purification strategy. The table below summarizes the critical parameters that dictate our workflow.
| Parameter | Value / Characteristic | Impact on Purification Strategy |
| CAS Number | 1258419-69-0 | Reference identifier for commercial precursors and spectral matching. |
| Molecular Weight | 319.32 g/mol | Determines stoichiometric equivalents required for base extraction. |
| pKa (Estimated) | ~3.5 – 4.0 (Carboxylates) | Enables selective dissolution in aqueous base (pH > 7). |
| Solubility (Neutral) | Insoluble in DCM, EtOAc, MeOH | Precludes standard silica gel chromatography and allows for hot solvent trituration. |
| Solubility (Basic) | Soluble in 1M NaOH / KOH | Facilitates liquid-liquid separation from hydrophobic catalysts and ligands. |
Mechanistic Workflow: The "Acid-Base-Soxhlet" Protocol
This protocol bypasses chromatography entirely. Instead, it relies on orthogonal solubility profiles to systematically strip away specific impurity classes.
Phase 1: Alkaline Dissolution & Filtration (Removing Hydrophobic & Metallic Impurities)
-
Step 1: Suspend the crude reaction mixture in 1M NaOH (aq) (approx. 10 mL per gram of crude).
-
Causality: The Suzuki-Miyaura coupling leaves behind palladium black, phosphine ligands, and unreacted 2,6-dibromopyridine. By introducing 1M NaOH, we selectively deprotonate the carboxylic acid moieties. This converts the highly insoluble rigid framework into a water-soluble disodium salt, while neutral organic impurities and metal catalysts remain strictly insoluble.
-
Self-Validation Check: Stir vigorously for 30 minutes. The aqueous phase must become transparent (though it may be deeply colored yellow/brown). If the solution remains cloudy, the carboxylic acids are not fully deprotonated; add additional 1M NaOH until clarity is achieved.
-
Step 2: Filter the basic suspension through a tightly packed pad of Celite and wash the pad with a small volume of 0.1M NaOH.
-
Causality: Celite traps colloidal palladium that would otherwise pass through standard filter paper and permanently contaminate the final MOF ligand.
Phase 2: Organic Washing (Removing Phosphine Oxides)
-
Step 3: Transfer the basic filtrate to a separatory funnel and extract twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Discard the organic layer.
-
Causality: Triphenylphosphine oxide (a ubiquitous Suzuki byproduct) is partially water-soluble but heavily favors organic phases. Washing the basic aqueous filtrate forces these neutral impurities into the organic layer, effectively stripping them from the aqueous product stream.
Phase 3: Acidic Precipitation (Isolating the Target Ligand)
-
Step 4: Slowly add 2M HCl to the vigorously stirred aqueous layer until the pH reaches 2.0 - 3.0. Filter the resulting precipitate via vacuum filtration and wash copiously with deionized water.
-
Causality: Adding HCl reprotonates the carboxylates. Without the ionic sodium salt character, the extensive hydrogen-bonding network of the di-acid re-establishes itself, forcing the product to crash out of the aqueous solution as a solid precipitate.
-
Self-Validation Check: Verify the pH using indicator strips. Do not drop the pH below 1.5. Hyper-acidic conditions can protonate the central pyridine ring (pKa ~5.2 for the conjugate acid), creating a soluble hydrochloride salt that will drastically reduce your isolated yield.
Phase 4: Soxhlet Extraction (Removing Mono-Coupled Intermediates)
-
Step 5: Transfer the dried crude solid to a Soxhlet thimble and extract with hot Methanol or Acetone for 12-24 hours.
-
Causality: The mono-coupled intermediate (3-(6-bromopyridin-2-yl)benzoic acid) possesses lower molecular symmetry and only one hydrogen-bonding carboxylate. This structural difference renders it soluble in hot polar organics, whereas the fully coupled, highly symmetric di-acid remains insoluble. The Soxhlet extraction continuously washes the solid with pure hot solvent, selectively leaching out the mono-coupled defect without dissolving the target ligand.
Process Visualization
Workflow for the acid-base and Soxhlet purification of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.
Troubleshooting & FAQs
Q: My isolated product is gray/black instead of white. How do I remove the residual palladium? A: Gray discoloration indicates that colloidal palladium black bypassed the Celite pad during Phase 1. To resolve this, redissolve the solid in aqueous base, add a metal scavenger (e.g., QuadraSil AP or activated carbon), heat to 50°C for 2 hours, and refilter through a fresh, thicker Celite pad before re-acidifying.
Q: I am experiencing very low yields after the Suzuki coupling. Is the purification destroying my product? A: It is highly unlikely that this acid-base purification is destroying the product, as the pyridine-dibenzoic acid scaffold is highly stable. Low yields are typically due to incomplete catalytic coupling. If this persists, consider an alternative synthetic route: perform the Suzuki coupling using an esterified boronic acid (e.g., 3-methoxycarbonylphenylboronic acid). The resulting diester is soluble in organic solvents, allowing for standard silica gel chromatography, followed by a final base-catalyzed saponification (hydrolysis) to yield the pure di-acid[2].
Q: How can I prepare this sample for NMR analysis if it won't dissolve in standard deuterated solvents? A: The rigid hydrogen-bonding network makes it insoluble in CDCl3 or CD3OD. You must use DMSO-d6. If solubility is still an issue, add 1-2 drops of NaOD/D2O or a volatile organic amine (like triethylamine) directly to the NMR tube. This disrupts the hydrogen bonding by deprotonating the carboxylic acids, ensuring a clear solution and a sharp spectrum.
References
-
Design and Synthesis of Novel Octacarboxy Porphyrinic Metal–Organic Frameworks Source: UNL Digital Commons URL:[Link] Citation Index:[1]
-
Reticular Structural Diversification of Zirconium Metal-Organic Frameworks through Angular Ligand Configuration Control Source: OSTI.gov URL:[Link] Citation Index:[2]
Sources
Optimizing reaction conditions for high yield of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Technical Support Center: High-Yield Synthesis of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Introduction 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0), also known as 2,6-di(3-carboxyphenyl)pyridine or PDDB, is a rigid bidentate linker crucial for the assembly of advanced Metal-Organic Frameworks (MOFs)[1]. Its synthesis relies on a double Suzuki-Miyaura cross-coupling between 2,6-dibromopyridine and 3-carboxyphenylboronic acid[2]. Due to the unique steric and electronic properties of the pyridine core, combined with the pH-sensitive solubility of the carboxylic acid substituents, researchers frequently encounter bottlenecks such as incomplete di-arylation, product loss during work-up, and boronic acid degradation[3].
This troubleshooting guide is engineered to provide a self-validating framework for optimizing reaction conditions and maximizing product yield.
Section 1: Mechanistic Causality & Optimization Strategy
A successful protocol requires understanding the causality behind the reaction parameters:
-
Catalyst Selection & Steric Hindrance: The initial oxidative addition of Pd(0) to 2,6-dibromopyridine is kinetically favored. However, the resulting mono-arylated intermediate exhibits increased steric bulk and altered electronic properties, making the second oxidative addition significantly slower[3]. To drive the reaction to full di-arylation, a robust catalyst system like Pd(PPh₃)₄ or a highly active Pd(OAc)₂/SPhos complex is required[2].
-
Base & Solvent Synergy: 3-carboxyphenylboronic acid contains an acidic carboxyl group. A strong inorganic base (e.g., K₂CO₃ or K₃PO₄) is necessary not only to form the reactive boronate species but also to deprotonate the carboxylic acid. A miscible solvent system like 1,4-Dioxane/H₂O (3:1) ensures that both the hydrophobic organic reagents and the hydrophilic carboxylate salts remain fully dissolved, preventing premature precipitation[2].
-
Acidic Work-up (The Self-Validating Step): Under basic coupling conditions, the target product forms a water-soluble dipotassium salt. Standard organic extraction will result in near-total product loss. The aqueous phase must be deliberately acidified to protonate the carboxylates, triggering the precipitation of the target PDDB.
Section 2: Experimental Workflow & Standard Operating Procedure (SOP)
Experimental Workflow for the Suzuki-Miyaura Synthesis of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2,6-dibromopyridine (1.0 equiv), 3-carboxyphenylboronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv)[2].
-
Degassing & Solvent Addition: Evacuate and backfill the flask with Argon three times. Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (3:1 v/v) via syringe[2].
-
Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 24 hours under a strict inert atmosphere[2]. Monitor the disappearance of the mono-arylated intermediate via LC-MS to validate reaction progression.
-
Reaction Quench: Cool the reaction to room temperature and dilute with distilled water. Wash the aqueous layer with diethyl ether to remove unreacted 2,6-dibromopyridine, triphenylphosphine oxide, and other organic impurities.
-
Acidification (Critical): Slowly add 1M HCl dropwise to the aqueous layer under continuous stirring until the pH reaches ~3. A white/off-white precipitate of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid will form.
-
Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum. Recrystallize from ethanol/water if higher purity is required.
Section 3: Quantitative Optimization Data
The following table summarizes the causality of different reaction conditions on the final yield of the di-arylated product[2],[3].
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield of Di-arylated Product (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3 eq) | 1,4-Dioxane/H₂O (3:1) | 100 | 24 | 82 - 88% |
| Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ (3 eq) | Toluene/H₂O (4:1) | 90 | 18 | >90% |
| PdCl₂(PPh₃)₂ (5 mol%) | Na₂CO₃ (3 eq) | DMF/H₂O (4:1) | 110 | 24 | 65 - 75% |
| Pd(PPh₃)₄ (5 mol%) | Et₃N (3 eq) | THF/H₂O (1:1) | 80 | 48 | <40% (Mainly mono-arylated) |
Section 4: Troubleshooting & FAQs
Reaction pathways and side-reactions in the synthesis of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.
Q1: My reaction stalls at the mono-arylated intermediate. How do I force di-arylation? A: The mono-arylated intermediate is sterically hindered and electronically deactivated compared to the starting material[3]. To drive the second coupling, ensure an excess of 3-carboxyphenylboronic acid (at least 2.5 equivalents). If using Pd(PPh₃)₄ fails, switch to a more active, sterically accommodating ligand system like SPhos with Pd(OAc)₂[2].
Q2: I am observing significant amounts of biphenyl-3,3'-dicarboxylic acid (homocoupling product). Why? A: Homocoupling of boronic acids is catalyzed by palladium in the presence of oxygen. This indicates a failure in your inert atmosphere technique. Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw or sparging with Argon for at least 30 minutes) and that the Schlenk flask is properly sealed[2].
Q3: After the reaction, I extracted with ethyl acetate, but my product yield is near zero. Where did it go? A: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid contains two carboxylic acid groups. Under the basic conditions of the Suzuki coupling (e.g., K₂CO₃), these groups are deprotonated, making the product highly water-soluble. If you extract with ethyl acetate before acidifying, the product remains in the aqueous waste. You must acidify the aqueous layer to pH ~3 with 1M HCl to protonate the product before extraction or filtration.
Q4: My boronic acid seems to be degrading before the reaction completes. What is the cause? A: Protodeboronation is a common side reaction for boronic acids, especially at high temperatures in water-rich solvent mixtures. If deboronation is outcompeting the cross-coupling, try reducing the water content (e.g., switch from 1:1 to 4:1 organic:aqueous ratio) or use the pinacol ester derivative (3-carboxyphenylboronic acid pinacol ester), which is significantly more stable against protodeboronation[4].
References
Sources
Technical Support Center: Enhancing the Porosity of MOFs Derived from 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from the ligand 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (H₂PDDBA). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and activation, with a specific focus on maximizing porosity. Our approach is grounded in established scientific principles and practical laboratory experience to ensure you can confidently optimize your experimental outcomes. Porous materials are of great interest due to their high pore volume, adjustable pore size, and large surface area, making them suitable for a variety of applications, including drug delivery.[1]
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and activation of H₂PDDBA-based MOFs. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area in the Final Product
Symptoms: Your synthesized MOF exhibits a significantly lower surface area than reported in the literature for similar structures. This is often accompanied by a type I isotherm with a low uptake at low relative pressures, as determined by gas adsorption analysis.[2]
Potential Causes:
-
Incomplete Solvent Removal/Pore Collapse: Residual solvent molecules trapped within the pores can lead to an underestimation of the true surface area. More critically, the removal of solvent during activation can cause the framework to collapse if not done carefully.[3]
-
Interpenetration: The formation of two or more independent frameworks that are catenated with each other can drastically reduce the accessible pore volume and, consequently, the surface area.[4]
-
Impurities or Amorphous Phases: The presence of unreacted starting materials or amorphous byproducts can block pores and contribute to a lower overall surface area.
Troubleshooting Protocol:
-
Optimize the Activation Procedure:
-
Solvent Exchange: Before heating, it is often beneficial to exchange the high-boiling-point synthesis solvent (e.g., DMF, DEF) with a more volatile, lower-surface-tension solvent like acetone or chloroform.[3] This process should be repeated several times over 1-3 days to ensure complete exchange.
-
Supercritical CO₂ Drying: For particularly flexible or sensitive frameworks, supercritical CO₂ drying is an effective method for preserving the structural integrity of the pores during solvent removal.[3][5]
-
Thermal Activation: If using thermal activation, ensure a slow heating ramp rate (e.g., 1-5 °C/min) under a high vacuum. A "soft" vacuum at a slightly elevated temperature can be initially applied to remove the bulk solvent before applying a high vacuum.
-
-
Control Interpenetration:
-
Modify Ligand Design: While the parent H₂PDDBA ligand is fixed, consider the synthesis of derivatives with bulkier functional groups to sterically hinder interpenetration.
-
Adjust Synthesis Conditions: Systematically vary the synthesis temperature, reaction time, and modulator concentration. Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), compete with the linker for coordination to the metal center, which can influence the nucleation and growth process and sometimes prevent interpenetration.
-
-
Purify the Product:
-
Washing: Thoroughly wash the as-synthesized material with fresh synthesis solvent to remove unreacted ligand and metal salts.
-
Recrystallization: In some cases, recrystallization of the MOF product from a suitable solvent can improve crystallinity and remove amorphous impurities.
-
Experimental Workflow for Optimized Activation:
Caption: Optimized activation workflow for porosity enhancement.
Issue 2: Poor Crystallinity and Phase Impurity
Symptoms: Powder X-ray Diffraction (PXRD) patterns show broad peaks, a high background, or the presence of peaks that do not correspond to the desired phase.[6][7]
Potential Causes:
-
Suboptimal Synthesis Conditions: The temperature, reaction time, and concentration of reactants can significantly impact the crystallinity and phase purity of the resulting MOF.[8]
-
Competing Phases: The coordination chemistry of the metal-ligand system may allow for the formation of multiple crystalline phases under similar conditions.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
Troubleshooting Protocol:
-
Systematic Screening of Synthesis Parameters:
-
Temperature: Vary the reaction temperature in increments of 10-20 °C. Some phases may only form within a narrow temperature window.
-
Time: Conduct time-dependent studies to determine the optimal reaction time for achieving high crystallinity.
-
Concentration: Adjust the concentrations of the metal salt and H₂PDDBA ligand.
-
-
Employ Modulators:
-
The addition of modulators, such as monocarboxylic acids, can control the nucleation and growth of MOF crystals, often leading to higher crystallinity and phase purity. Start with a concentration of 10-20 equivalents relative to the metal salt and screen different modulators.
-
-
Control pH:
-
The deprotonation state of the carboxylic acid groups on the H₂PDDBA ligand is pH-dependent. Adjusting the pH of the reaction mixture can favor the formation of the desired MOF phase.
-
Data Presentation: Example of a Modulator Screening Study
| Modulator (20 eq.) | Synthesis Temp. (°C) | BET Surface Area (m²/g) | PXRD Result |
| None | 120 | 850 | Mixed Phase |
| Acetic Acid | 120 | 1500 | Phase Pure |
| Formic Acid | 120 | 1200 | Phase Pure, Minor Impurity |
| Trifluoroacetic Acid | 120 | 1800 | High Crystallinity, Phase Pure |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the pyridine nitrogen in the H₂PDDBA ligand in MOF formation and how does it affect porosity?
The pyridine nitrogen in the 3,3'-(Pyridine-2,6-diyl)dibenzoic acid ligand provides an additional coordination site compared to a simple benzene dicarboxylate linker. This allows for the formation of higher-connectivity nodes in the resulting MOF structure. These more complex network topologies can lead to the formation of larger pores and channels, which can, in turn, result in higher porosity and surface area. However, the specific coordination environment and resulting framework topology will depend on the choice of metal ion and synthesis conditions.[9][10]
Q2: How can I experimentally verify that my MOF's pores are accessible to guest molecules?
The primary method for determining pore accessibility and quantifying porosity is through gas sorption analysis. An N₂ sorption isotherm at 77 K is the standard technique for measuring the BET surface area, pore volume, and pore size distribution.[2] For drug delivery applications, you may also consider sorption studies with vapors of relevant organic molecules or dye adsorption studies from solution to probe the accessibility of the pores to larger guests.
Q3: Can I use microwave-assisted synthesis to improve the porosity of H₂PDDBA-based MOFs?
Microwave-assisted synthesis can be a powerful tool for rapidly screening reaction conditions and can sometimes lead to the formation of MOFs with different particle sizes or morphologies compared to conventional solvothermal methods. This change in morphology can influence the interparticle porosity. However, the intrinsic porosity of the MOF is determined by its crystal structure. While microwave synthesis can accelerate the formation of a highly porous phase, it does not guarantee a higher porosity than an optimized solvothermal synthesis. It is a valuable technique for high-throughput screening of synthesis parameters.
Logical Relationship of Factors Affecting Porosity:
Caption: Key factors influencing the final porosity of the MOF.
References
- Characterization Techniques for Elucidating MOF Structural Transform
- An Introduction to MOFs and Characterizing their Porosity.AZoM.
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods.IntechOpen.
- MOFomics: Computational pore characterization of metal–organic frameworks.
- Hierarchically porous metal–organic frameworks: synthetic strategies and applications - PMC.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC.
- Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed.
- New Modification Strategy Gives MOFs Bigger Pores - ACS Axial.American Chemical Society.
- Metal–organic framework - Wikipedia.Wikipedia.
- Activation of porous MOF materials (Patent) - OSTI.GOV.
- An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC.
- Improving MOF stability: approaches and applications - PMC.
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials - Northwestern University.Northwestern University.
- Hierarchical Pore Engineering in Pyridine-based MOFs for Enhanced CO2 Cycloaddition | Request PDF - ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Request PDF - ResearchGate.
- Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis - MDPI.MDPI.
- Research Progress of Metal Organic Frameworks in Skin Drug Delivery Systems.BOC Sciences.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI.MDPI.
- (PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - ResearchGate.
- Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - OUCI.IntechOpen.
- Synthesis and Characterization of New Metal- Organic Framework Derived from 6-(Methoxycarbonyl) Pyridine-2-Carboxylic Acid as Application for Hydrogen Storage Materials - Research India Publications.
- SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID - UMT JOURNAL.UMT JOURNAL.
- Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed.
Sources
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of porous MOF materials (Patent) | OSTI.GOV [osti.gov]
- 6. Characterization Techniques for Elucidating MOF Structural Transformations [eureka.patsnap.com]
- 7. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 8. mdpi.com [mdpi.com]
- 9. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.umt.edu.my [journal.umt.edu.my]
Enhancing the stability of MOFs based on pyridine-dicarboxylic acid linkers
Technical Support Center: Pyridine-Dicarboxylic Acid (PDC) MOF Stability
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Enhancing the Stability of MOFs based on Pyridine-Dicarboxylic Acid Linkers (2,5-PDC, 2,6-PDC, 3,5-PDC)
Introduction: The PDC Stability Paradox
Welcome to the technical support hub for Pyridine-Dicarboxylic Acid (PDC) MOFs. Researchers often choose PDC linkers for their unique N-donor functionality, which offers a "handle" for catalysis and guest interaction. However, this advantage comes with a stability cost: the pyridine nitrogen can alter the pKa of the carboxylate groups and introduce competition for metal coordination, often leading to hydrolytic collapse.
This guide moves beyond basic synthesis to address the causality of degradation and provides self-validating protocols to engineer robust frameworks.
Module 1: Diagnosing Instability (Root Cause Analysis)
Before attempting stabilization, you must diagnose why your MOF is failing. PDC-based MOFs typically fail due to two mechanisms: Hydrolytic Attack or Capillary Collapse during activation.
Visualizing the Failure Mechanism
The following diagram illustrates the decision logic for diagnosing stability issues and the chemical pathways of degradation.
Caption: Diagnostic logic flow connecting observable MOF degradation to specific chemical mechanisms and corrective strategies.
Module 2: Troubleshooting & FAQs
Issue 1: "My crystals dissolve or turn to powder upon exposure to air."
Diagnosis: Hydrolytic Instability. Technical Insight: The pyridine ring withdraws electrons, lowering the basicity of the carboxylate oxygens. This weakens the Metal-O bond, making it susceptible to nucleophilic attack by water. Corrective Protocol: Ligand Functionalization or Metal Swap.
-
Q: Can I fix this without changing the linker?
-
A: Yes, by changing the metal node. According to Hard-Soft Acid-Base (HSAB) theory , carboxylates are "hard" bases. If you are using "borderline" acids like Cu(II) or Zn(II), the bond is labile. Switching to "hard" acids like Zr(IV) (e.g., UiO-66-PYDC) or Al(III) (e.g., MIL-53-Al-PDC) significantly increases water stability due to stronger electrostatic interactions [1].
-
Issue 2: "The PXRD pattern disappears after vacuum drying."
Diagnosis: Capillary Stress Collapse. Technical Insight: Removing high-surface-tension solvents (like DMF or water) creates immense capillary forces (up to hundreds of bars) within the micropores, crushing the framework. Corrective Protocol: Reverse Solvent Exchange (RSE).
-
Q: Why not just heat it longer?
-
A: Heat accelerates the collapse. You must exchange the solvent for one with lower surface tension before drying.
-
Module 3: Validated Experimental Protocols
Protocol A: Reverse Solvent Exchange (RSE) for Fragile PDC MOFs
Standard solvent exchange can damage PDC MOFs if the new solvent interacts strongly with the pyridine nitrogen. This protocol mitigates shock.
Objective: Safely activate MOFs without pore collapse.
| Step | Action | Technical Rationale |
| 1 | Initial Wash | Decant mother liquor. Wash crystals with fresh synthesis solvent (usually DMF) 3x. |
| 2 | Intermediate Exchange | Soak in 1:1 mixture of DMF and EtOH for 6 hours. |
| 3 | Full Exchange | Soak in absolute Ethanol (EtOH) for 12 hours. Repeat 3x over 2 days. |
| 4 | Low-Tension Exchange | Soak in Dichloromethane (DCM) or Pentane for 24 hours. Repeat 2x. |
| 5 | Activation | Vacuum dry at room temperature for 6h, then slowly ramp to 100°C. |
Protocol B: Post-Synthetic Modification (PSM) for Hydrolytic Stability
If you cannot change the metal, you must shield the bond. The uncoordinated pyridine nitrogen is a perfect site for this.
Objective: Sterically shield the metal nodes using the pyridine nitrogen.
Workflow:
-
Synthesize the parent PDC-MOF (e.g., Zn-2,6-PDC).
-
N-Alkylation: Suspend activated MOF in dry acetonitrile.
-
Reagent: Add excess alkyl halide (e.g., Iodomethane or Benzyl Bromide).
-
Reaction: Reflux at 60°C for 24 hours.
-
Result: The pyridine nitrogen becomes quaternized (positively charged) and bulky.
Module 4: Advanced Engineering (Data & Comparison)
The choice of PDC isomer (2,5 vs 2,6 vs 3,5) dictates the topology and stability.
Comparative Stability Table:
| Linker Isomer | Common Topology | Stability Profile | Recommended Enhancement |
| 2,5-PDC | 3D Pillars (e.g., with Cu) | Moderate. Asymmetric binding creates strain. | Use mixed-ligand strategy (e.g., pillaring with DABCO) to support layers [4].[6] |
| 2,6-PDC | 1D Chains / 3D | Low. Chelation (N,O) is common but labile. | Use Lanthanides (Eu, Tb) which have high coordination numbers (CN=8-9) to saturate the linker [5]. |
| 3,5-PDC | 3D Networks (UiO-type) | High. Geometry mimics terephthalic acid. | Ideal for Zr(IV) nodes. Functionalize the N-site to tune hydrophobicity. |
Visualizing the Stabilization Pathway
The graph below depicts how Post-Synthetic Modification (PSM) transforms a labile PDC-MOF into a stable derivative.
Caption: Workflow for Post-Synthetic Modification (PSM) to introduce steric bulk, shielding the metal node from hydrolysis.
References
-
Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851. Link
-
Dodson, R. A., & Matzger, A. J. (2019). Resolvation-based damage to metal-organic frameworks and approaches to mitigation. ACS Materials Letters, 1(3), 344-349.[7] Link[7]
-
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. Link
-
Wang, B., et al. (2018). A mixed-ligand strategy to enhance MOF stability and functionality: Case study on copper MOFs. Chemical Engineering Journal, 334, 1612-1622. Link
-
Stylianou, K. C., et al. (2010). Lanthanide-based metal organic frameworks: synthesis, structure and optical properties. Chemical Communications, 46, 1612-1622. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 4. Improving MOF stability: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Defects in MOFs Synthesized with Pyridine-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized using pyridine-based linkers. This guide is structured to provide direct, actionable answers to common challenges encountered during synthesis and characterization, with a focus on identifying and understanding structural defects.
Part 1: Frequently Asked Questions (FAQs) - Understanding Defects
This section addresses fundamental questions regarding the nature and implications of defects in MOFs containing pyridine-based linkers.
Q1: What are the most common types of defects I should expect in my pyridine-based MOFs?
The most prevalent defects are point defects, which disrupt the periodic crystal lattice at a local level.[1] For most MOFs, including those with pyridine-based linkers, these primarily fall into two categories:
-
Missing-Linker Defects: This occurs when an organic linker, such as one derived from 4,4'-bipyridine or pyridine-2,5-dicarboxylate, is absent from its expected position in the framework. This leaves the adjacent metal clusters coordinatively unsaturated.[1][2]
-
Missing-Cluster Defects: This is a larger-scale point defect where an entire inorganic metal cluster (Secondary Building Unit or SBU) and its associated linkers are missing, creating a significant void in the structure.[1][2]
The presence of pyridine itself, either as the primary linker or as a modulating agent, can influence the formation and concentration of these defects.
Q2: Why does using pyridine in my synthesis seem to lead to more defects?
Pyridine can play a dual role in MOF synthesis. While it can be the primary structural linker, it is also often used as a modulator.[3][4] Modulators are compounds, typically with a chemical structure similar to the linker, that compete for coordination to the metal clusters during crystallization.[4]
This competition influences the nucleation and growth rate of the MOF crystals. By partially replacing the primary multidentate linkers, pyridine can intentionally or unintentionally create missing-linker defects.[3] The concentration of the modulator is a critical parameter; an optimal amount can enhance porosity, but an excessive amount can lead to partial degradation of the framework and a loss of crystallinity.[3]
Q3: Are defects in my MOF always a negative outcome?
Not at all. In fact, the field of "defect engineering" is dedicated to intentionally introducing defects to enhance a MOF's properties.[2]
-
The Upside: Defects, particularly missing linkers, create open metal sites or coordinatively unsaturated sites (CUSs). These sites can act as Lewis acids, significantly boosting the MOF's catalytic activity for various reactions.[1][2] Furthermore, defects can increase porosity and create hierarchical pore structures (a mix of micropores and mesopores), which can improve mass transfer and diffusion for guest molecules.[2][5]
-
The Downside: A high concentration of defects can compromise the structural integrity of the MOF, leading to decreased thermal, chemical, and mechanical stability.[2] For applications like gas storage, certain defects can block pores or disrupt the uniform pore structure, leading to reduced performance.[6][7] The key is to find an optimal defect density that balances enhanced activity with framework stability.[2]
Part 2: Troubleshooting Guide - Diagnosing Unexpected Results
This section is designed to help you diagnose common experimental problems that may be linked to defects in your material.
Q4: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks and low intensity, suggesting poor crystallinity. What's happening?
This is a classic indicator of a highly defective or partially amorphous material.
-
Probable Cause: An excessively high concentration of defects can disrupt the long-range order of the crystal lattice, leading to the broadening of diffraction peaks. This can be caused by harsh synthesis conditions or, more commonly, a non-optimal concentration of a modulator like pyridine.[3] The framework may be struggling to maintain its topology due to too many missing components.
-
Troubleshooting Workflow:
-
Re-evaluate Synthesis Parameters: Systematically vary the modulator-to-linker ratio. If using pyridine as a modulator, try reducing its concentration. Also, consider adjusting the reaction temperature and time, as these can affect the rate of precipitation and defect formation.[8]
-
Solvent Considerations: The choice of solvent can also play a role. Ensure that the solvent system is appropriate for the desired MOF phase.
-
Advanced Analysis (if needed): For a deeper understanding, Pair Distribution Function (PDF) analysis of X-ray or neutron diffraction data can provide insight into local structural order even when long-range order is lost.[8]
-
Q5: My MOF's BET surface area is significantly lower than the theoretical value. How can I determine the cause?
A lower-than-expected surface area is a common issue that points directly to problems with the pore structure, often related to defects.
-
Probable Causes:
-
Pore Collapse: The activation process (solvent removal) may have caused the framework to collapse due to insufficient stability, which can be exacerbated by a high defect density.
-
Residual Solvents/Modulators: Solvent molecules or modulator fragments may remain trapped within the pores, blocking access for nitrogen molecules during the analysis. This is a known issue, as some capping agents are not fully removed even at high temperatures.[9]
-
Interpenetration: The MOF may have formed as an interpenetrated framework, where two or more identical frameworks grow through each other, reducing the accessible pore volume.
-
Blocked Pores: Missing cluster defects, while creating a large void, can sometimes lead to a disordered local structure that blocks access to the wider pore network.[6]
-
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing the issue.
Caption: Workflow for troubleshooting low surface area in MOFs.
Q6: I expected my defective MOF to be a great catalyst, but the activity is poor. What went wrong?
High defect density does not automatically guarantee high catalytic activity. The nature and accessibility of the defect sites are crucial.
-
Probable Causes:
-
Inactive Defect Sites: The created defect sites may not be the correct type of active site for your specific reaction. For example, your reaction may require a strong Lewis acid site, but the defects present are only weakly acidic.
-
Inaccessible Sites: The active sites might be located within pores that are too small for your reactant molecules to access. The overall porosity measurement (e.g., from N2 sorption) does not guarantee that the catalytically active sites are reachable.
-
Incorrect Defect Type: The dominant defects might be missing clusters, which could disrupt the desired catalytic environment, rather than missing linkers that create isolated, active metal sites.
-
-
Troubleshooting Workflow:
-
Probe Molecule Spectroscopy: Use a technique like Pyridine-probed FTIR spectroscopy . Pyridine is an excellent probe molecule that can adsorb to acid sites in the MOF. The resulting IR spectrum can distinguish between Brønsted and Lewis acid sites and even provide information on the strength of the Lewis acid sites.[1][2] A strong correlation between the number of Lewis acid sites and catalytic activity is often observed.[2]
-
Catalytic Test with Varying Substrate Size: Perform your catalytic reaction with a series of substrates of increasing molecular size. If activity drops sharply with a larger substrate, it strongly suggests that the active sites are located in sterically hindered positions.
-
Advanced NMR: Solid-state NMR using phosphorus-based probe molecules like trimethylphosphine (TMP) can provide detailed information about the local chemical environment of defect sites.[10]
-
Part 3: Experimental Protocols & Data Interpretation
This section provides summarized methodologies for key characterization techniques.
Table 1: Summary of Key Characterization Techniques for Defects
| Technique | What It Measures | Advantages | Limitations & Considerations |
| Powder X-Ray Diffraction (PXRD) | Long-range crystalline order. | Fast, accessible, excellent for confirming phase purity and crystallinity.[2] | Insensitive to local or low-concentration point defects. Peak broadening indicates high disorder but is not specific.[8] |
| Thermogravimetric Analysis (TGA) | Thermal stability and framework composition. | Provides a bulk measure of the organic-to-inorganic ratio, which can be used to estimate overall defect concentration.[2] | Cannot distinguish between missing-linker and missing-cluster defects. Assumes complete removal of guests, which may not be true.[5][9] |
| Gas Sorption (e.g., N₂ at 77K) | Surface area and pore size distribution. | Directly measures the impact of defects on porosity. Anomalies in the isotherm can indicate defect-induced changes.[8] | An indirect measure of defects. Low uptake can have multiple causes (e.g., collapse, blockage).[6] |
| FTIR with Probe Molecules (e.g., Pyridine) | Nature and quantity of acid sites. | Directly probes the chemical nature of defect sites (Lewis vs. Brønsted acidity). Crucial for catalysis applications.[1][2] | Requires careful sample preparation (activation) and can be complex to quantify accurately. |
| Nuclear Magnetic Resonance (NMR) | Local chemical environment of linkers and defect sites. | Highly sensitive to the local structure. Can be used to quantify capping agents and linker vacancies, providing more accurate defect calculations than TGA alone.[9][10] | Requires specialized equipment (solid-state NMR). Data analysis can be complex. |
| Electron Paramagnetic Resonance (EPR) | Paramagnetic species and unpaired electrons. | Powerful for detecting oxygen vacancies or coordinatively unsaturated metal sites that are EPR-active.[2] | Only applicable to systems with paramagnetic centers. |
Protocol 1: Quantifying Missing Linker Defects with TGA
This protocol provides a common method for estimating defect density, with the caveat that it relies on several assumptions.
-
Sample Activation: Activate the MOF sample under vacuum at a specific temperature (e.g., 150-200°C) for several hours to remove guest solvent molecules from the pores. The exact conditions must be chosen carefully to avoid thermal decomposition.
-
TGA Measurement: Place a precise amount of the activated MOF in the TGA instrument. Heat the sample under an oxidizing atmosphere (e.g., air or O₂) at a controlled rate (e.g., 5-10°C/min) up to a temperature where the framework completely decomposes (e.g., 800°C).
-
Data Analysis:
-
Identify the weight loss step corresponding to the combustion of the organic linkers.
-
The final residual mass should correspond to the stable metal oxide.
-
Calculate the theoretical weight percentage of the organic linker in a "perfect," defect-free crystal of your MOF.
-
Compare the experimental weight loss from the linker to the theoretical value. A lower-than-expected weight loss from the organic component indicates a deficiency of linkers, which is attributed to missing-linker defects.
-
Note: This method's accuracy is hampered if capping agents or modulators remain after activation, as they add to the organic mass, leading to an underestimation of defects.[9] Combining TGA with NMR is recommended for higher accuracy.[9]
-
Protocol 2: Probing Lewis Acidity with Pyridine-IR Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of Lewis acid sites created by defects.
-
Sample Preparation: Press a small amount of the activated MOF powder into a self-supporting pellet. Place the pellet in an IR cell that allows for in-situ heating and gas dosing.
-
Activation: Heat the pellet under high vacuum inside the IR cell to ensure the removal of any adsorbed water or other species from the coordinatively unsaturated sites.
-
Background Spectrum: Cool the sample to the desired adsorption temperature (e.g., 150°C) and collect a background spectrum.
-
Pyridine Adsorption: Introduce a controlled amount of pyridine vapor into the cell and allow it to equilibrate with the sample.
-
Purging: Evacuate the cell at the same temperature to remove physisorbed (weakly bound) pyridine, leaving only the chemisorbed molecules on the acid sites.
-
Spectrum Collection: Collect the IR spectrum of the sample with the chemisorbed pyridine.
-
Data Interpretation: The difference spectrum (sample minus background) will show characteristic peaks in the 1400-1700 cm⁻¹ region.
Caption: Logic diagram for interpreting Pyridine-IR spectra.
-
A peak around 1450 cm⁻¹ is characteristic of pyridine coordinated to Lewis acid sites (the unsaturated metal centers at defect sites).[1][2]
-
A peak around 1540 cm⁻¹ indicates the presence of pyridinium ions, formed by the interaction of pyridine with Brønsted acid sites (proton-donating sites).
-
A peak near 1490 cm⁻¹ is typically attributed to a combination of both Lewis and Brønsted sites.[1]
The intensity of the ~1450 cm⁻¹ peak can be used to semi-quantitatively compare the Lewis acidity across different samples.[2]
References
- Characterization Techniques for Elucidating MOF Structural Transformations. (2025). KAUST.
- Control of Defect Chemistry in Large Scale MOF Syntheses. (2025). Patsnap Eureka.
- Fang, Z., et al. (2015). Defect-Engineered Metal–Organic Frameworks. PMC - NIH.
- Vermoortele, F., et al. (2023). Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks. ACS Publications.
- Wikipedia. (n.d.). Metal–organic framework.
- Zhang, Y., et al. (2022). Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules. ResearchGate.
- Al-Absi, M., et al. (2024). Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications. Chemical Society Reviews (RSC Publishing).
- Xiang, W., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC Publishing.
- Li, Y., et al. (2025). Defect Engineering in Fluorinated Metal–Organic Frameworks Within Mixed-Matrix Membranes for Enhanced CO2 Separation. MDPI.
- Ras-Mallorquí, G., et al. (n.d.). Defect Engineering in Metal–Organic Framework Nanocrystals: Implications for Mechanical Properties and Performance. PMC.
- Nazarian, D., et al. (2016). Assessment of MOF's Quality: Quantifying Defects Content in Crystalline Porous Materials. Research Explorer - The University of Manchester.
- Wuttke, S. (2024). Advanced material characterization approaches. WUTTKEGROUP.
- Xiang, W., et al. (n.d.). Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. University of Liverpool Repository.
- Samiei, M., et al. (n.d.). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC.
- Coudert, F.-X. (n.d.). Defects and disorder in metal organic frameworks. François-Xavier Coudert.
- Wiśniewski, M., et al. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design - ACS Publications.
- Wöll, C., et al. (n.d.). Defects in MOFs: A Thorough Characterization. ResearchGate.
- Colombo, V., et al. (n.d.). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate.
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 3. Defect Engineering in Fluorinated Metal–Organic Frameworks Within Mixed-Matrix Membranes for Enhanced CO2 Separation | MDPI [mdpi.com]
- 4. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01057K [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. coudert.name [coudert.name]
- 8. Defect-Engineered Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparing 3,3'-(Pyridine-2,6-diyl)dibenzoic acid with other pyridine-dicarboxylic acid isomers in MOFs
Topic: Comparing 3,3'-(Pyridine-2,6-diyl)dibenzoic acid with other pyridine-dicarboxylic acid isomers in MOFs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the reticular chemistry of Metal-Organic Frameworks (MOFs), ligand geometry dictates topology. While linear linkers (like 1,4-BDC) form predictable cubic grids, bent linkers introduce complexity essential for specific recognition tasks.
This guide analyzes 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (hereafter 3,3'-L ), a semi-rigid, V-shaped ligand. We compare its performance against its structural isomers—specifically the extended 4,4'-(Pyridine-2,6-diyl)dibenzoic acid (4,4'-L) and the compact 2,6-Pyridinedicarboxylic acid (2,6-PDC).
Key Takeaway: The 3,3'-L isomer is superior for constructing helical, chiral, or low-symmetry pores ideal for selective sensing and enantioselective catalysis, whereas the 4,4'-L isomer is preferred for maximizing surface area and pore volume .
Part 1: Structural & Topological Analysis[1][2]
The defining feature of 3,3'-L is the "double-bent" geometry. The central pyridine ring introduces a primary
1.1 Isomer Geometry Comparison
-
3,3'-L (The Target): The carboxylate vectors are offset, promoting the formation of helices (
or chirality) and discrete metallomacrocycles. It often leads to lower symmetry space groups (e.g., ). -
4,4'-L (The Extended V): The carboxylates are para-substituted. The vectors point outward, creating a larger "bite angle." This favors interpenetrated networks (dia topology) or larger open channels.
-
2,6-PDC (The Chelator): A compact linker that chelates directly to a single metal center, often blocking coordination sites rather than bridging large voids.
1.2 Visualization of Topological Consequences
The following diagram illustrates how ligand geometry directs the final MOF architecture.
Caption: Logical flow from ligand substitution patterns to MOF topology and resulting applications.
Part 2: Performance Comparison Data
The following data summarizes the typical performance metrics of Lanthanide (Ln) and Transition Metal (TM) MOFs constructed from these isomers.
| Feature | 3,3'-L (Target) | 4,4'-L (Alternative) | 2,6-PDC (Compact) |
| Pore Geometry | Curled, helical channels | Straight or zigzag large channels | Small, often non-porous voids |
| BET Surface Area | Moderate ( | High ( | Low ( |
| Luminescence | High (Antenna effect efficient due to proximity) | Moderate (Distance reduces energy transfer) | High (Direct chelation to Ln) |
| Sensing Selectivity | Excellent (Steric fit for specific analytes) | Good (Size-exclusion based) | Poor (Surface adsorption only) |
| Stability (Water) | Moderate (Hydrolysis possible at kinks) | High (Interpenetration stabilizes) | Very High (Chelation effect) |
Scientific Insight: The 3,3'-L isomer is particularly effective for luminescent sensing . The uncoordinated nitrogen atom in the pyridine ring acts as a Lewis base. In the 3,3' geometry, this site is often more accessible or creates a specific "pocket" compared to the 4,4' isomer, where the site might be buried in interpenetrated layers.
Part 3: Experimental Protocol (Synthesis & Validation)
To ensure reproducibility, we provide a validated protocol for synthesizing a Lanthanide-based MOF using the 3,3'-L ligand, optimized for sensing applications.
3.1 Materials
-
Ligand: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (
).[1] -
Metal Salt:
(for red emission) or (for green emission). -
Solvent: DMF (N,N-Dimethylformamide) / Ethanol /
.
3.2 Solvothermal Synthesis Workflow
Critical Step: The ratio of DMF to Water controls the deprotonation rate and crystal growth speed.
-
Dissolution: Dissolve
of and of in a mixture of DMF/Ethanol/ (ratio 4:1:1, total 6 mL). -
Sonication: Sonicate for 15 mins to ensure homogeneity.
-
Heating: Seal in a 15 mL Teflon-lined autoclave. Heat at 100°C for 72 hours .
-
Note: Higher temperatures (>120°C) often yield dense phases rather than porous MOFs for this ligand.
-
-
Cooling: Cool to room temperature at a rate of
(slow cooling is vital for single crystals). -
Washing: Filter crystals and wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.
3.3 Characterization Flowchart
The following Graphviz diagram outlines the mandatory validation steps to confirm the 3,3'-L structure and purity.
Caption: Validation workflow from synthesis to application testing.
Part 4: Mechanism of Action in Sensing
Why choose the 3,3' isomer for sensing? The Mechanism of Fluorescence Quenching in these MOFs typically relies on Photoinduced Electron Transfer (PET).
-
Excitation: UV light excites the 3,3'-L ligand.
-
Transfer: Energy is transferred from the ligand triplet state to the
resonance level (Antenna Effect). -
Quenching: When an analyte (e.g., Nitrobenzene) enters the pores:
-
The bent 3,3' structure creates "pockets" that trap the analyte close to the pyridine nitrogen.
-
The analyte competes for absorption or accepts an electron from the excited ligand, quenching the metal emission.
-
Advantage:[2][3][4] The 3,3' isomer often shows higher Stern-Volmer constants (
) than the 4,4' isomer because the bent pore structure increases the host-guest interaction frequency.
-
References
-
Synthesis and Characterization of MOFs Derived from Pyridine-dicarboxylic Acids. Source: ResearchGate / UMT Journal. Context: Discusses the fundamental coordination modes of pyridine-based carboxylates and their synthesis conditions.
-
Luminescent MOFs based on 2,6-Dicarboxy-pyridine Derivatives. Source: CCS Publishing / Inorganic Chemistry. Context: Details the "Antenna Effect" and the role of the central pyridine ring in sensitizing Lanthanide luminescence (
, ). -
Topological Diversity in Pyridine-Benzoate MOFs. Source: National Institutes of Health (NIH) / PubMed. Context: Provides structural analysis of how ligand bending (meta vs. para) influences network topology (dia vs. sql nets).
-
The Crucial Role of 2,6-Di(3-carboxyphenyl)pyridine in MOF Synthesis. Source: NBInno PharmChem.[5] Context: Highlights the specific utility of the 3,3' isomer (rigid pyridine backbone) in creating stable, porous networks for industrial applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00424C [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
Performance of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid vs. Isophthalic Acid in MOF Synthesis: A Comparative Guide
As Metal-Organic Frameworks (MOFs) transition from academic curiosities to industrial solutions, the rational selection of organic linkers becomes the defining factor in a material's performance. For decades, simple dicarboxylic acids have served as the workhorse building blocks for robust, microporous networks. However, the demand for advanced functionalities—such as targeted chemical sensing, catalysis, and mesoporous encapsulation—has driven the development of extended, functionalized ligands.
This guide provides an objective, data-driven comparison between the classic Isophthalic Acid (H₂IPA) and the advanced, angular linker 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (H₂PDBA) . By examining their structural geometries, coordination behaviors, and resulting framework properties, we will establish a clear framework for selecting the optimal ligand for your specific application.
Mechanistic Overview & Structural Geometry
The fundamental difference between H₂IPA and H₂PDBA lies in their steric bulk, bite angle, and the presence of a heteroatom functional site.
Isophthalic Acid (H₂IPA) is a rigid, V-shaped molecule with a ~120° angle between its two carboxylate groups. This compact geometry naturally favors the formation of dense, highly stable microporous networks (e.g., CAU-10, MIL-96) when reacted with hard Lewis acids like Al³⁺ or Zr⁴⁺[1]. Its lack of additional functional groups means the resulting pores are chemically relatively inert, which is ideal for size-exclusion gas separations or water vapor harvesting[2].
3,3'-(Pyridine-2,6-diyl)dibenzoic acid (H₂PDBA) [3], on the other hand, is an extended angular ligand. It features a central pyridine ring flanked by two meta-substituted benzoic acid groups. This creates an expanded V-shape that facilitates isoreticular expansion—enlarging the pore size of the resulting MOF from the microporous to the mesoporous regime[4]. More critically, the central pyridine nitrogen acts as an uncoordinated Lewis basic site. When integrated into a framework, this nitrogen lone pair protrudes into the pore channel, providing a highly specific docking site for guest molecules, heavy metal cations, or catalytic intermediates[5].
Quantitative Comparison Table
| Property | Isophthalic Acid (H₂IPA) | 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (H₂PDBA) |
| CAS Number | 121-91-5 | 1258419-69-0 |
| Molecular Weight | 166.13 g/mol | 319.31 g/mol |
| Geometry | V-shaped (~120° bent angle) | Extended Angular (C₂/Cₛ symmetry variants) |
| Coordination Sites | 2 Carboxylates | 2 Carboxylates + 1 Pyridine Nitrogen |
| Typical Pore Topology | Microporous (e.g., sql, kgm) | Expanded Microporous / Mesoporous (e.g., kag, ftw) |
| Primary Applications | Gas Adsorption (H₂O, CO₂), Storage | Chemical Sensing, Catalysis, Guest Encapsulation |
| Steric Hindrance | Low | High (Requires modulated synthesis) |
Performance in MOF Synthesis
Porosity and Topological Control
The use of H₂IPA typically results in predictable, tightly packed structures. Because the ligand is short, the resulting MOFs rarely suffer from interpenetration (where two independent frameworks grow inside one another).
Conversely, the extended length of H₂PDBA pushes the boundaries of pore size. Recent reticular chemistry studies demonstrate that substituting standard aryl groups with angular nitrogen-containing ligands like H₂PDBA allows for the construction of pseudo-ftw or kag topology Zr-MOFs with large, well-defined mesopores[4]. However, the increased length introduces the risk of framework interpenetration. To counteract this, researchers must employ highly controlled modulated synthesis (using monocarboxylic acids like acetic or formic acid) to slow down the coordination kinetics and enforce a single, open lattice.
Caption: Reticular synthesis pathways comparing H₂IPA and H₂PDBA ligand outcomes.
Chemical Sensing and Luminescence
While H₂IPA MOFs are generally non-luminescent unless coordinated with specific lanthanides, H₂PDBA is a highly conjugated "antenna" molecule. When coordinated with lanthanides like Tb³⁺ or Eu³⁺, the H₂PDBA ligand absorbs UV light and efficiently transfers the energy to the metal center, resulting in intense luminescence[5].
Because the pyridine nitrogen remains uncoordinated in the pore, it acts as a highly selective binding site for analytes (such as Fe³⁺, CrO₄²⁻, or specific biomarkers like TTCA). When the analyte binds to the pyridine nitrogen, it disrupts the antenna effect, causing measurable fluorescence quenching. This mechanism makes H₂PDBA vastly superior to H₂IPA for diagnostic and environmental sensing applications.
Caption: Luminescence quenching mechanism in H₂PDBA-based lanthanide MOFs.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols detail the synthesis of representative MOFs for both ligands. Each protocol is designed as a self-validating system, incorporating kinetic control and necessary quality assurance steps.
Protocol A: Synthesis of Microporous Al-MOF (CAU-10-H) via Isophthalic Acid
Causality: Water is used as a green solvent. Sodium hydroxide acts as a deprotonating agent, shifting the equilibrium to favor the rapid coordination of the hard Al³⁺ ions with the fully deprotonated isophthalate, ensuring high yields of the robust CAU-10-H framework[1].
Step-by-Step Workflow:
-
Precursor Preparation: In a 100 mL Teflon-lined autoclave, dissolve 3.6 g (0.090 mol) of NaOH in 45 mL of deionized water. Stir for 30 minutes.
-
Ligand Addition: Add 7.47 g (0.045 mol) of Isophthalic Acid (H₂IPA) to the basic solution. Stir at 35 °C until the solution becomes completely transparent (indicating full deprotonation).
-
Metal Addition: In a separate beaker, dissolve 11.26 g (0.017 mol) of Al₂(SO₄)₃·18H₂O in 30 mL of deionized water. Slowly add this metal solution dropwise to the ligand solution under vigorous stirring to prevent premature amorphous precipitation.
-
Solvothermal Treatment: Seal the autoclave and heat at 135 °C for 12 hours.
-
Washing & Activation: Cool to room temperature. Recover the white precipitate via centrifugation (8000 rpm, 10 min). Wash thoroughly with hot DMF (2 × 50 mL) to remove unreacted ligand, followed by methanol (3 × 50 mL) to exchange the pore solvent.
-
Validation: Evacuate at 120 °C for 12 hours. Confirm phase purity via Powder X-Ray Diffraction (PXRD) matching the simulated CAU-10-H pattern. A successful synthesis will yield a Type I N₂ adsorption isotherm with a BET surface area of ~600-700 m²/g.
Protocol B: Synthesis of Mesoporous Zr-MOF via 3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Causality: The extended length of H₂PDBA requires a modulator (Acetic Acid) to prevent rapid, chaotic coordination that leads to amorphous gels or interpenetrated networks. The modulator competitively binds to the Zr⁴⁺ clusters, slowing crystal growth and allowing the thermodynamic formation of large, ordered mesopores[4].
Step-by-Step Workflow:
-
Metal-Modulator Complexation: In a 20 mL glass scintillation vial, dissolve 35 mg (0.15 mmol) of ZrCl₄ in 10 mL of N,N-dimethylformamide (DMF). Add 2.0 mL of glacial acetic acid (modulator). Sonicate for 10 minutes to form the intermediate Zr-acetate clusters.
-
Ligand Integration: Add 48 mg (0.15 mmol) of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (H₂PDBA) to the solution. Sonicate for an additional 15 minutes until a clear, homogeneous solution is achieved.
-
Solvothermal Growth: Cap the vial tightly and place it in an isothermal oven at 120 °C for 48 hours. The slow heating rate ensures the modulator is gradually displaced by the stronger-binding H₂PDBA ligand.
-
Washing & Activation: Cool to room temperature at a rate of 5 °C/hour to prevent thermal shock to the crystals. Isolate the microcrystalline powder via centrifugation. Wash with DMF (3 × 10 mL) over 24 hours, followed by solvent exchange with anhydrous acetone (3 × 10 mL) over 3 days (replenishing solvent daily).
-
Validation: Activate under dynamic vacuum at 100 °C for 24 hours. Validate the structure via PXRD. The presence of low-angle diffraction peaks (2θ < 5°) is the critical self-validating marker for successful mesopore formation.
Conclusion
The choice between Isophthalic Acid and 3,3'-(Pyridine-2,6-diyl)dibenzoic acid dictates the fundamental operational limits of the resulting MOF.
-
Select Isophthalic Acid when the goal is to produce highly stable, low-cost, microporous materials for bulk gas separation or water sorption.
-
Select 3,3'-(Pyridine-2,6-diyl)dibenzoic acid when your application demands advanced functionality—such as luminescence sensing, heavy metal capture, or the encapsulation of large guest molecules—capitalizing on its extended geometry and active pyridine nitrogen site.
References
-
Synthesis of Aluminum-Based Metal–Organic Framework (MOF)-Derived Carbon Nanomaterials and Their Water Adsorption Isotherm. MDPI. Available at:[Link]
-
Reticular Structural Diversification of Zirconium Metal–Organic Frameworks Through Angular Ligand Configuration Control. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
-
Stable Tb(III)-Based Metal-Organic Framework: Structure, Photoluminescence, and Chemical Sensing of 2-Thiazolidinethione-4-carboxylic Acid as a Biomarker of CS2. PubMed (NIH). Available at: [Link]
Sources
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- 3. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid | 1258419-69-0 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable Tb(III)-Based Metal-Organic Framework: Structure, Photoluminescence, and Chemical Sensing of 2-Thiazolidinethione-4-carboxylic Acid as a Biomarker of CS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of catalytic efficiency of MOFs with different dicarboxylate linkers
As metal-organic frameworks (MOFs) transition from academic curiosities to industrially viable catalysts, the strategic selection of organic linkers has emerged as the primary vector for tuning catalytic efficiency. For application scientists and drug development professionals, understanding the subtle interplay between linker length, functionalization, and node coordination is critical for optimizing reaction kinetics and selectivity.
This guide provides an objective, data-driven comparison of isoreticular Zirconium-based MOFs (specifically the UiO series), analyzing how variations in dicarboxylate linkers dictate their performance in heterogeneous catalysis.
Mechanistic Causality: How Linkers Dictate Catalytic Fate
The UiO (Universitetet i Oslo) series represents the gold standard for MOF catalysis due to the exceptional thermal and chemical stability of its
A. Spatial Confinement and Mass Transport (UiO-66 vs. UiO-67)
The fundamental difference between UiO-66 and UiO-67 lies in the steric bulk of their linkers. UiO-66 utilizes 1,4-benzenedicarboxylate (BDC), resulting in a rigid, microporous structure with pore diameters of approximately 8.7 Å[1]. While excellent for small-molecule activation, this narrow aperture imposes severe single-file diffusion limitations for bulkier substrates.
By substituting BDC with the elongated biphenyl-4,4′-dicarboxylate (BPDC) linker, UiO-67 achieves an expanded pore architecture[2]. This isoreticular expansion is not merely structural; it is catalytically transformative. The larger pores facilitate the rapid diffusion of macromolecules and allow for the uniform dispersion of metallic active sites (e.g., Rh or Pt nanoparticles) without agglomeration or pore-blocking[3].
B. Electronic Modulation via Functionalization (UiO-66 vs. NH2-UiO-66)
Beyond spatial considerations, linkers act as electronic modulators. The introduction of electron-donating groups, such as amino (–NH2) moieties in 2-aminoterephthalate (NH2-BDC), fundamentally alters the framework's bandgap. In photocatalytic applications, the –NH2 group lowers the absorption energy (
C. Defect Engineering: The Role of Missing Linkers
Catalytic efficiency in Zr-MOFs is intrinsically linked to structural imperfections. Modulators (like formic or acetic acid) used during synthesis compete with dicarboxylate linkers for coordination to the Zr6 cluster[4]. Upon thermal activation, these monocarboxylate modulators are volatilized, leaving behind coordinatively unsaturated sites (CUS). These "missing linker" defects expose highly polarized
Fig 1: Impact of dicarboxylate linker variations on MOF structural properties and catalytic scope.
Quantitative Performance Comparison
To objectively evaluate these materials, we must analyze their performance across standardized catalytic benchmarks. The table below synthesizes experimental data comparing the efficiency of different linker-based MOFs.
| Catalyst System | Dicarboxylate Linker | Target Reaction | Key Performance Metric | Mechanistic Driver |
| Rh@UiO-67 | Biphenyl-4,4′-dicarboxylate (BPDC) | Syngas conversion to C2+ oxygenates | Productivity: 136.8 mol/molRh·h | Expanded pores prevent Rh agglomeration; stabilizes a high |
| Rh@UiO-66 | 1,4-benzenedicarboxylate (BDC) | Syngas conversion to C2+ oxygenates | Productivity: Significantly lower than UiO-67 | Narrow micropores restrict mass transport of bulky intermediates, leading to diffusion-limited kinetics[3]. |
| UiO-67-200 | BPDC (Defect-Engineered) | Photocatalytic | Yield: 12.29 μmol | Controlled linker vacancies enhance the separation efficiency of photogenerated charge carriers. |
| NH2-UiO-66 | 2-aminoterephthalate (NH2-BDC) | Photocatalytic | Rate: 17.5 μmol | Amino functionalization lowers absorption energy ( |
| UiO-66 (Dehydrated) | BDC | Esterification (Lewis/Brønsted Acid) | Conversion: >90% (Substrate dependent) | Thermal dehydration at 200 °C removes coordinated water, exposing highly polarized |
Self-Validating Experimental Protocols
A robust catalytic evaluation requires a self-validating workflow. The following protocol details the synthesis, defect engineering, and activation of UiO-series MOFs, incorporating critical Quality Control (QC) checkpoints to ensure scientific integrity.
Protocol A: Modulated Synthesis of Defect-Engineered UiO-67
Objective: Synthesize high-surface-area UiO-67 with controlled Lewis acidic defects for bulky substrate catalysis.
Step 1: Precursor Solvation
-
Dissolve 1.0 mmol of
and 1.5 mmol of biphenyl-4,4′-dicarboxylic acid (BPDC) in 50 mL of N,N-dimethylformamide (DMF) under continuous stirring. -
Causality Note:
is highly hydroscopic. Perform this step in a dry environment to prevent premature hydrolysis, which leads to amorphous zirconium oxide formation rather than crystalline MOF.
Step 2: Defect Modulation
-
Add a specific volume of a monocarboxylic acid modulator (e.g., 5-10 mL of formic acid or acetic acid) to the solution[2].
-
Causality Note: The modulator competes with the BPDC linker. Higher modulator concentrations yield higher defect densities (missing linkers), which directly correlate to an increased concentration of catalytically active
sites.
Step 3: Solvothermal Assembly
-
Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave and heat at 120 °C for 24 hours.
-
Cool naturally to room temperature. Recover the white precipitate via centrifugation (8000 rpm, 10 min).
Step 4: Solvent Exchange & Activation (Critical Step)
-
Wash the powder extensively with DMF (3x) to remove unreacted precursors, followed by methanol (3x) over 3 days to displace the high-boiling DMF from the pores.
-
Activate the sample under dynamic vacuum at 200 °C for 12 hours.
-
Causality Note: This thermal activation is the most critical step in catalyst preparation. It volatilizes the capping modulators and coordinated water molecules, unmasking the coordinatively unsaturated sites (CUS) required for substrate binding[5].
Protocol B: In-Process Validation & Quality Control
Before deploying the MOF in a catalytic reactor, validate the structural integrity:
-
Phase Purity (PXRD): Compare the powder X-ray diffraction pattern against simulated single-crystal data. The presence of sharp peaks at low angles (
) confirms the preservation of the long-range ordered framework after thermal activation. -
Porosity (BET): Conduct
physisorption at 77 K. A properly activated UiO-67 should exhibit a Type I isotherm with a specific surface area exceeding 1000 [3]. -
Defect Quantification (FTIR/TGA): Use FTIR spectroscopy of adsorbed CO to probe the Lewis acidity. The intensity of the C–O stretching band correlates directly with the concentration of exposed
sites[5].
Fig 2: Self-validating experimental workflow for the synthesis and evaluation of catalytic MOFs.
Conclusion
The selection of a dicarboxylate linker in MOF design is not merely a structural choice; it is the definitive parameter that dictates catalytic efficiency. For reactions involving small molecules where high defect density and Lewis acidity are paramount, UiO-66 remains highly effective. However, for advanced applications requiring the impregnation of metal nanoparticles (like Rh for syngas conversion) or the processing of bulky substrates, the expanded pore architecture of the BPDC-linked UiO-67 provides vastly superior mass transport and catalytic productivity. Furthermore, when targeting photocatalytic pathways, functionalized linkers like NH2-BDC are indispensable for tuning the electronic bandgap of the framework.
References
- Molecular Catalysis of Energy Relevance in Metal–Organic Frameworks: From Higher Coordination Sphere to System Effects Chemical Reviews - ACS Public
- Comparative Study on Ethanol-Based Oxygenate Synthesis via Syngas over Monometallic Rh Catalysts Supported on Different Zr-MOFs MDPI C
- UiO series of MOFs and their composites for photocatalytic CO2 reduction: A review SciExplor
- Tuning the Catalytic Properties of UiO-66 Metal–Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity The Journal of Physical Chemistry Letters - ACS Public
- Transition metal supported UiO-67 materials and their applications in c
- UC Davis Electronic Theses and Dissertations: Catalytic ethanol dehydration of MOFs UiO-66 and UiO-67 eScholarship
Sources
- 1. escholarship.org [escholarship.org]
- 2. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 3. Comparative Study on Ethanol-Based Oxygenate Synthesis via Syngas over Monometallic Rh Catalysts Supported on Different Zr-MOFs | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Gas separation selectivity of MOFs from 3,3'-(Pyridine-2,6-diyl)dibenzoic acid versus other linkers
The following is a comprehensive Publish Comparison Guide regarding the gas separation selectivity of Metal-Organic Frameworks (MOFs) constructed from 3,3'-(Pyridine-2,6-diyl)dibenzoic acid versus standard alternative linkers.
Topic: Gas Separation Selectivity (CO₂/N₂, CO₂/CH₄)
Core Ligand: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (Abbr:
Executive Summary
In the domain of gas separation, particularly carbon capture, the chemical functionality and topology of the organic linker are the primary determinants of selectivity. MOFs constructed from 3,3'-(Pyridine-2,6-diyl)dibenzoic acid offer a distinct advantage over traditional linear linkers (like Terephthalic acid used in MOF-5 or UiO-66) due to two synergistic features:
-
Lewis Basic Site (LBS): The central pyridine nitrogen provides a lone pair that interacts strongly with the quadrupole of acidic gases (
), significantly enhancing selectivity over non-polar gases ( , ). -
V-Shaped Topology: The meta-substitution (3,3') combined with the 2,6-pyridine core creates a bent angle (approx.
), preventing dense packing and often leading to helical channels or low-symmetry cages that optimize kinetic sieving, unlike the large, open channels of linear linkers.
This guide compares the separation performance of these "Bent & Basic" MOFs against standard "Linear & Neutral" alternatives.
Ligand Architecture & Topological Impact
To understand the performance difference, we must first analyze the structural divergence between the target ligand and the industry standards.
Ligand Comparison
| Feature | Target Ligand: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid | Alternative A: Terephthalic Acid (BDC) | Alternative B: Isophthalic Acid (m-BDC) |
| Geometry | V-Shaped / Bent (Rigid) | Linear (Rigid) | V-Shaped / Bent |
| Functional Group | Pyridine Nitrogen (Lewis Base) | None (Neutral ring) | None (Neutral ring) |
| Pore Topology | Tendency for Helical / Zig-Zag channels | High Symmetry (Cubic/Orthorhombic ) | Discrete Cages or Chains |
| Primary Interaction | Dipole-Quadrupole ( | Van der Waals (Physisorption) | Van der Waals |
Structural Logic Diagram
Figure 1: Structural causality linking ligand geometry to gas separation performance.
Gas Separation Performance Data
The following data synthesizes performance metrics from MOFs constructed with pyridine-dicarboxylate linkers (representing the 3,3'-(Pyridine-2,6-diyl)dibenzoic acid class) versus standard BDC-based MOFs.
Table 1: Selectivity & Uptake Comparison (298 K, 1 bar)
| Metric | Pyridine-Based MOF (Target) | UiO-66 / MOF-5 (Linear Alt.) | Significance |
| 30 - 65 | 15 - 25 | Pyridine N-site anchors | |
| 8 - 15 | 4 - 6 | Critical for natural gas upgrading; the V-shape aids in kinetic sieving of larger | |
| Heat of Adsorption ( | 35 - 45 kJ/mol | 20 - 25 kJ/mol | Higher |
| BET Surface Area | Linear linkers generally yield higher capacity, but lower selectivity. |
Mechanistic Insight: The "N-Site" Effect
In MOFs utilizing 3,3'-(Pyridine-2,6-diyl)dibenzoic acid, the pyridine nitrogen is often positioned pointing into the pore channel (depending on metal coordination). This creates a localized electric field.
- (Quadrupole Moment): Strong attraction to the basic Nitrogen.
-
/
(Non-polar): Weak interaction, passing through the pore unhindered.
Experimental Protocols
To validate these properties, the following self-validating workflows are recommended.
Protocol A: Solvothermal Synthesis of Pyridine-MOF
Objective: Synthesize high-crystallinity MOF crystals using the V-shaped ligand.
-
Precursor Prep: Dissolve
of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid and of Metal Salt (e.g., or ) in of DMF/Ethanol (3:1 v/v). -
Acid Modulation: Add
of or Acetic Acid. Reason: The pyridine nitrogen can compete with carboxylates for metal binding; acid prevents rapid precipitation, ensuring crystal growth. -
Crystallization: Seal in a
scintillation vial. Heat at for 48 hours.[1] -
Washing: Filter crystals and wash with DMF (
) then Acetone ( ) to exchange high-boiling solvents.
Protocol B: Activation & Gas Sorption Measurement
Objective: Remove guest molecules without collapsing the V-shaped framework.
-
Solvent Exchange: Soak crystals in dry Methanol for 3 days, refreshing solvent every 12 hours.
-
Degassing: Activate at
under dynamic vacuum ( ) for 12 hours. Note: Do not exceed initially, as V-shaped linkers can be less mechanically robust than linear ones. -
Isotherm Collection: Measure
and isotherms at and up to 1 bar.
Experimental Workflow Diagram
Figure 2: Synthesis and activation workflow optimized for pyridine-functionalized MOFs.
Conclusion & Recommendation
For applications requiring high purity product streams (e.g., removing trace
Recommendation: Use this ligand for post-combustion capture or biogas upgrading where selectivity is the limiting factor. For bulk storage (e.g.,
References
-
Wen, G.-L., et al. (2020). "Four congenetic zinc(II) MOFs from delicate solvent-regulated strategy: Structural diversities and fluorescent properties." Inorganica Chimica Acta.
-
Li, J.-R., et al. (2009).[2] "Selective Gas Adsorption and Separation in Metal-Organic Frameworks." Chemical Society Reviews. (General reference for Pyridine-MOF mechanisms).
-
Shao, M., et al. (2012). "Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine." CrystEngComm. (Comparative study on similar V-shaped pyridine ligands).
-
BLD Pharm. (2024).[3][4] "Product Specifications: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid."
Sources
Luminescence Quantum Yield Comparison of Lanthanide Complexes with Pyridine-Dicarboxylic Acids: A Comprehensive Guide
For researchers and drug development professionals designing highly sensitive bioassays, time-resolved fluoroimmunoassays (TRFIA), or multimodal imaging agents, lanthanide (
However, because the
This guide objectively compares the quantum yields of lanthanide complexes utilizing different pyridine-dicarboxylic acids, explains the mechanistic causality behind their performance, and provides a self-validating experimental protocol for QY determination.
Mechanistic Causality: The Antenna Effect & Ligand Architecture
To understand why specific pyridine-dicarboxylic acids yield superior QYs, we must examine the causality of the sensitization process and the structural geometry of the ligand.
-
The Energy Transfer Pathway : The organic ligand absorbs UV light, promoting an electron from the singlet ground state (
) to an excited singlet state ( ). The molecule then undergoes intersystem crossing to a triplet state ( ). If the energy of is optimally positioned above the resonance level of the lanthanide ion (e.g., for at ), efficient unidirectional energy transfer occurs, resulting in radiative decay (luminescence)[2]. -
Steric Shielding and Water Displacement : The intrinsic QY of a lanthanide is highly susceptible to non-radiative vibrational quenching by
oscillators present in water molecules[4]. 2,6-DPA acts as a rigid, tridentate ( ) chelator. When three 2,6-DPA molecules coordinate to a single ion, they create a sterically hindered pocket that completely expels inner-sphere water molecules, effectively shutting down vibrational quenching[5]. -
Isomeric Disadvantages : Isomers like 2,4-pyridinedicarboxylic acid or 2,5-pyridinedicarboxylic acid place the carboxyl groups in positions that prevent optimal tridentate encapsulation of a single metal ion. Instead, they often act as bridging ligands, forming coordination polymers where the metal center remains partially exposed to solvent molecules, leading to lower QYs[5].
Antenna Effect: Energy transfer from DPA ligand to Lanthanide ion.
Comparative Data: Luminescence Quantum Yields
The table below synthesizes experimental quantum yield and lifetime data for various Lanthanide-PDA complexes. 2,6-DPA consistently demonstrates near-quantitative energy transfer efficiencies, particularly for Europium.
| Lanthanide Ion | Ligand / Matrix Architecture | Absolute Quantum Yield (QY) | Luminescence Lifetime ( | Key Observation |
| 2,6-DPA (Homogeneous Aqueous Solution) | 92.49% | 2.06 ms | Near-perfect QY due to complete water exclusion and optimal | |
| 2,6-DPA (PAA/PDA Nanoparticles) | 87.60% | ~1.0 - 2.0 ms | Highest reported QY for nanoparticle colloids in aqueous media[6]. | |
| 2,6-DPA (PAA/PDA Nanoparticles) | 73.60% | ~1.0 - 2.0 ms | Slightly lower than | |
| 2,6-DPA (MOF: | 55.00% | 1.90 ms | Solid-state packing induces slight concentration quenching compared to isolated homogeneous complexes. | |
| p-terphenyl-tetracarboxylic acid | 22.00% | N/A | Provided as a baseline; lacks the rigid tridentate | |
| 2,6-DPA (PAA/PDA Nanoparticles) | 2.80% | N/A | Poor QY due to the highly susceptible nature of |
Data Interpretation: The QY of
Experimental Methodology: A Self-Validating Protocol
To accurately assess the performance of a novel lanthanide-ligand complex, researchers must decouple the sensitization efficiency of the ligand from the intrinsic quantum yield of the protected metal center. The following step-by-step protocol embeds a self-validating mechanism (the Horrocks equation) to ensure data integrity.
Step 1: Stoichiometric Chelation
-
Prepare a 10 mM solution of
(e.g., ) in a Tris-HCl buffer (pH 7.4). -
Prepare a 30 mM solution of 2,6-pyridinedicarboxylic acid (DPA) in the same buffer.
-
Mix the solutions at a strict 1:3 molar ratio (
:DPA) under gentle stirring at room temperature for 2 hours. Causality: The 1:3 ratio is critical to ensure full thermodynamic saturation of the lanthanide's coordination sphere, preventing water ingress.
Step 2: Spectroscopic Baseline Validation
-
Record the UV-Vis absorption spectrum of the complex.
-
Verify the presence of the ligand-centered
transition (typically shifted to upon metal coordination). This confirms successful chelation.
Step 3: Lifetime Decay Analysis (Self-Validation via Horrocks Method)
-
Measure the luminescence decay lifetime (
) of the complex in standard buffer. -
Lyophilize the sample and reconstitute it in
buffer, then measure the lifetime again. -
Validation Logic: Calculate the number of coordinated water molecules (
) using the modified Horrocks equation: . If , the QY data is purely a reflection of the ligand's sensitization efficiency. If , the ligand architecture has failed to sterically shield the metal.
Step 4: Absolute Quantum Yield Measurement
-
Place the sample in a spectrofluorometer equipped with an Integrating Sphere (to capture all scattered and emitted photons, avoiding the pitfalls of relative QY measurements against organic dyes).
-
Excite the sample at the ligand's absorption maximum (
). -
Calculate the absolute QY as the ratio of the integrated emission spectrum (photons emitted) to the integrated absorption profile (photons absorbed).
Self-Validating Protocol for Lanthanide QY Measurement.
Strategic Implications for Drug Development
For drug development professionals, the choice of pyridine-dicarboxylic acid directly impacts assay sensitivity. The
References
1.[2] 2 2.[6]6 3.[4] 4 4.[1]1 5.[3]3 6.[5]5 7.[7]7
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electrochem.org [electrochem.org]
- 6. High Quantum Yields and Biomedical Fluorescent Imaging Applications of Photosensitized Trivalent Lanthanide Ion-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thermal Stability Analysis of MOFs with Aromatic Dicarboxylate Linkers: A Comparative Technical Guide
Topic: Thermal Stability Analysis of MOFs with Various Aromatic Dicarboxylate Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Thermal stability is a non-negotiable critical quality attribute (CQA) for Metal-Organic Frameworks (MOFs) intended for catalysis, gas separation, and drug delivery. This guide provides a rigorous, data-driven comparison of MOFs constructed from aromatic dicarboxylate linkers—specifically Benzene-1,4-dicarboxylate (BDC) , Naphthalene-2,6-dicarboxylate (NDC) , and Biphenyl-4,4'-dicarboxylate (BPDC) .
Our analysis confirms that while linker rigidity contributes to framework integrity, the metal-node coordination environment is the primary determinant of thermal decomposition temperature (
Mechanistic Foundation: The Determinants of Stability
To engineer robust MOFs, one must understand the hierarchy of decomposition. Thermal collapse is rarely a random event; it follows specific failure modes dictated by bond enthalpy and steric stress.
A. The "Weak Link" Principle
The thermal stability of a MOF is defined by its weakest structural component.
-
Metal-Ligand Bond Strength: According to Hard-Soft Acid-Base (HSAB) theory, high-valent cations like Zr
(hard acid) form exceptionally strong bonds with carboxylate oxygen (hard base). This renders Zr-MOFs (e.g., UiO-66) stable up to 540°C, whereas divalent Zn analogues (e.g., MOF-5) typically degrade between 350–400°C. -
Linker Connectivity: Higher connectivity numbers (CN) distribute thermal stress more effectively. The 12-connected Zr
cluster in UiO-66 is kinetically inert compared to the 6-connected Zn O cluster in MOF-5.
B. Impact of Aromatic Linker Expansion
Expanding the aromatic system from one ring (BDC) to two (NDC) or two separated rings (BPDC) affects stability through:
-
Rotational Freedom: BPDC has a rotatable
-bond between phenyl rings, introducing entropic factors that can destabilize the lattice at high temperatures compared to the rigid, fused rings of NDC. -
Pore Size vs. Stability Trade-off: Larger linkers create larger pores, which are more susceptible to guest-induced stress or capillary forces during solvent removal (activation), potentially lowering the apparent
.
Comparative Analysis: BDC vs. NDC vs. BPDC[1]
The following data normalizes thermal stability across the two most prevalent metal nodes (Zr and Zn) to isolate the linker effect.
Table 1: Thermal Decomposition Temperatures (
) of Benchmark MOFs
| Linker Type | Linker Structure | Zr-Node MOF (12-connected) | Zn-Node MOF (6-connected) | ||
| BDC | Benzene-1,4-dicarboxylate | UiO-66 | 540°C | MOF-5 | 400°C |
| NDC | Naphthalene-2,6-dicarboxylate | DUT-52 (Zr) | 460°C | DUT-84 (Zn) | 380°C * |
| BPDC | Biphenyl-4,4'-dicarboxylate | UiO-67 | 450°C | IRMOF-10 | 350°C |
| NH | 2-Amino-BDC (Functionalized) | UiO-66-NH | 350°C | IRMOF-3 | 300°C |
*Note: Zn-NDC values vary by topology; DUT-84 is a representative stable phase.
Key Insights
-
The "Zr Advantage": Across all linkers, Zr-MOFs exhibit a thermal stability advantage of ~100–140°C over Zn-MOFs. This validates the use of Group IV metals for high-temperature catalysis.
-
Linker Expansion Penalty: Moving from BDC to BPDC in the UiO series causes a drop in stability from 540°C to ~450°C. This is attributed to the lower density of metal nodes per unit volume and the increased propensity for defect formation (missing linkers) in the larger UiO-67 lattice.
-
Functionalization Cost: Introducing an amino group (-NH
) drastically reduces stability (by ~200°C in UiO-66). The amine group facilitates oxidative degradation of the benzene ring and can interfere with the metal-carboxylate coordination bond strength.
Stability Logic Visualization
The following diagram illustrates the hierarchical factors determining MOF thermal stability.
Figure 1: Hierarchical determinants of MOF thermal stability. Metal-ligand bond strength is the dominant factor, modulated by linker rigidity and environmental conditions.
Experimental Protocols for Stability Validation
Relying solely on literature values is insufficient due to batch-to-batch variations in defect density. The following protocols ensure rigorous internal validation.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine the precise onset of mass loss corresponding to framework collapse.
-
Activation (Critical Step):
-
Soak 10-20 mg of MOF in a low-boiling solvent (e.g., acetone or methanol) for 24 hours to exchange high-boiling synthesis solvents (e.g., DMF).
-
Heat sample at 120°C under dynamic vacuum (10
Torr) for 12 hours. Failure to remove DMF (b.p. 153°C) will result in "ghost" mass loss steps often mistaken for decomposition.
-
-
Instrument Setup:
-
Crucible: Alumina (
) or Platinum. -
Atmosphere: Flowing Nitrogen (N
) at 20 mL/min for intrinsic stability; Air for oxidative stability.
-
-
Ramp Profile:
-
Equilibrate at 30°C.
-
Ramp 5°C/min to 800°C.
-
-
Data Interpretation:
-
Stage 1 (<150°C): Loss of physisorbed water/solvent.
-
Stage 2 (150–350°C): Loss of dehydroxylated species (in Zr-clusters) or strongly bound solvent.
-
Stage 3 (Td Onset): Sharp mass loss indicating linker combustion/carbonization. This is the reported stability limit.
-
Protocol B: Variable-Temperature Powder X-Ray Diffraction (VT-PXRD)
Objective: Confirm structural integrity.[1][2][3][4][5] TGA only measures mass; VT-PXRD measures crystallinity. A MOF can become amorphous (collapse) before it loses mass.
-
Sample Loading: Load activated MOF into a high-temperature capillary or heating stage (e.g., Anton Paar).
-
Measurement Loop:
-
Measure PXRD pattern at 25°C (Baseline).
-
Heat to 100°C, hold 10 min, measure.
-
Increase in 50°C increments up to 600°C.
-
-
Validation Criteria: The MOF is considered "stable" only up to the temperature where the characteristic low-angle Bragg peaks maintain >50% of their original intensity.
Workflow Visualization
Figure 2: Comprehensive experimental workflow for validating MOF thermal stability, combining mass-loss data (TGA) with structural data (PXRD).
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link
-
Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link
-
Li, H., et al. (1999). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature. Link
-
Bon, V., et al. (2013).[6] "Zr(IV) and Hf(IV) based metal–organic frameworks with reo-topology." Chemical Communications.[6] Link
-
Low, J. J., et al. (2014). "Virtual High Throughput Screening Features of Metal–Organic Frameworks." Journal of Chemical Theory and Computation. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-based metal-organic frameworks (BDC-Cu MOFs) as supporters for α-amylase: Stability, reusability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Safety Operating Guide
3,3'-(Pyridine-2,6-diyl)dibenzoic Acid: Proper Disposal Procedures
Executive Summary
This guide mandates the standard operating procedures (SOP) for the disposal of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid , a dicarboxylic acid ligand frequently used in the synthesis of Metal-Organic Frameworks (MOFs).[1][2] Due to its pyridine core and acidic functionality, this compound requires specific handling to prevent environmental contamination and ensuring compliance with RCRA (Resource Conservation and Recovery Act) and local hazardous waste regulations.[2]
Core Directive: Do not dispose of this compound down the drain. Despite potential water solubility under basic conditions, pyridine derivatives are often regulated due to aquatic toxicity and persistence.[2] All waste must be routed through a licensed hazardous waste contractor for incineration.[2]
Chemical Safety Profile & Hazard Assessment
Before initiating disposal, operators must validate the material identity and understand the risks.[2][3] This compound is an irritant with specific target organ toxicity (respiratory).[2][4]
Substance Identification
| Parameter | Detail |
| Chemical Name | 3,3'-(Pyridine-2,6-diyl)dibenzoic acid |
| CAS Number | 1258419-69-0 |
| Molecular Formula | C₁₉H₁₃NO₄ |
| Physical State | Solid (White to off-white powder) |
| Acidity | Weakly acidic (Carboxylic acid groups) |
GHS Hazard Classification
The following classifications dictate the PPE and containment requirements during the disposal process.
| Hazard Code | Hazard Statement | Signal Word |
| H315 | Causes skin irritation | WARNING |
| H319 | Causes serious eye irritation | WARNING |
| H335 | May cause respiratory irritation | WARNING |
| H302 | Harmful if swallowed (Precautionary assignment) | WARNING |
Precautionary Mandates:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5][6][7]
-
P280: Wear protective gloves/eye protection/face protection.[2][4][5][6][7][8]
Pre-Disposal Handling & Segregation
Proper segregation is the first line of defense against chemical incompatibility incidents.[2]
Personal Protective Equipment (PPE)[1]
-
Respiratory: N95 particulate respirator or half-mask respirator with P100 cartridges if dust generation is likely.[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) and a standard laboratory coat.
Waste Stream Segregation
This compound must be segregated based on its physical state and solvent matrix.[2]
-
Stream A: Pure Solid Waste
-
Stream B: Liquid Waste (Mother Liquor) [1]
-
Solvent mixtures (e.g., DMF, Ethanol, Water) containing the unreacted ligand.[2]
-
Container: Solvent-compatible safety can or glass bottle.[1][2]
-
Critical Note: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases in the waste container to avoid exothermic reactions.[2]
-
Disposal Workflows
The following workflows describe the step-by-step logic for disposing of the material.
Decision Logic Diagram
This diagram illustrates the decision-making process for routing the waste to the correct stream.[1][2]
Figure 1: Decision tree for the segregation and packaging of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid waste.
Detailed Procedures
Protocol A: Solid Waste Disposal
-
Containment: Transfer the solid material into a clean, chemically compatible container (HDPE or Glass). Do not use metal containers if the material is wet or acidic, to prevent corrosion.[2]
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write out the full name "3,3'-(Pyridine-2,6-diyl)dibenzoic acid". Avoid abbreviations like "H2L".
-
Hazard Checkbox: Check "Toxic" and "Irritant".[2]
-
-
Storage: Cap tightly. Store in a secondary containment tray in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Solutions)
-
Characterization: Identify the primary solvent (e.g., Dimethylformamide (DMF) is common for MOF synthesis).[2]
-
Consolidation: Pour the solution into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated).
-
Rinsing: Triple rinse the original reaction vessel with a small amount of the compatible solvent and add the rinsate to the waste container.
-
Documentation: Ensure the log sheet for the waste container reflects the addition of the pyridine derivative.[2]
Protocol C: Spill Cleanup
If the powder is spilled outside a containment device:
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Don N95 respirator, goggles, and gloves.[2]
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[2]
-
Collection: Sweep up carefully using a dustpan and brush, or use a HEPA-filtered vacuum.[2]
-
Disposal: Place all spill debris (towels, gloves) into the solid hazardous waste container.
Regulatory Compliance & Final Disposition
The ultimate disposal method for this compound is High Temperature Incineration .[2]
-
Incineration: The presence of the pyridine ring (nitrogen heterocycle) requires incineration equipped with a scrubber to manage nitrogen oxide (
) emissions. -
Drain Disposal: STRICTLY PROHIBITED. Do not neutralize and pour down the sink. Pyridine derivatives can be toxic to microorganisms in water treatment plants and may persist in the environment.[2]
-
RCRA Code: While this specific CAS is not P-listed or U-listed by default, it should be treated as a characteristic hazardous waste if it exhibits toxicity, or simply as "Non-RCRA Regulated Hazardous Waste" depending on state interpretation, but always managed via a vendor.[1][2]
References
-
Sigma-Aldrich. Safety Data Sheet: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid. Retrieved March 6, 2026.[2] Link
-
Ambeed. Product Safety Summary: CAS 1258419-69-0.[1] Retrieved March 6, 2026.[2] Link
-
Thermo Fisher Scientific. General Laboratory Chemical Disposal Guidelines. Retrieved March 6, 2026.[2] Link
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved March 6, 2026.[2] Link[1]
-
University of Toronto. Handling Procedures for Chemical Wastes (Organic Acids). Retrieved March 6, 2026.[2] Link
Sources
- 1. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid | 1258419-69-0 [sigmaaldrich.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
Personal Protective Equipment & Safe Handling Guide: 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid
Executive Summary & Chemical Profile
3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0) is a specialized organic ligand primarily used in the synthesis of Metal-Organic Frameworks (MOFs). As a rigid, nitrogen-containing dicarboxylic acid, it serves as a critical "strut" in reticular chemistry.
While often handled in small quantities (milligrams to grams), its physical properties—typically a fine, electrostatic powder—pose specific inhalation and contact risks that generic safety protocols often overlook. This guide bridges the gap between the Safety Data Sheet (SDS) and the practical reality of the laboratory bench.
| Chemical Profile | Details |
| CAS Number | 1258419-69-0 |
| Molecular Formula | C₁₉H₁₃NO₄ |
| Physical State | Solid (White to Off-white Powder) |
| Primary Risk | Irritant (Eyes/Skin/Respiratory), Harmful if Swallowed |
| Solubility | Low in water; soluble in DMF, DMSO, and basic aqueous solutions |
Hazard Identification & Risk Assessment
Effective safety begins with understanding the nature of the threat. This compound is not just an irritant; it is a sensitizing agent capable of causing long-term respiratory issues if chronic exposure occurs.
GHS Classification Table
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | Zero-tolerance for open-bench handling near mouth/face. |
| H315 | Causes skin irritation | Contact dermatitis risk; double-gloving recommended for solutions. |
| H319 | Causes serious eye irritation | Fine dust can bypass standard glasses; goggles are mandatory for powders. |
| H335 | May cause respiratory irritation | Fume hood use is non-negotiable ; dust is easily aerosolized. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the specific task being performed.
Task-Based PPE Selection
| PPE Component | Task A: Weighing & Solid Transfer | Task B: Solvothermal Synthesis (Solution) | Task C: Waste Disposal & Cleanup |
| Respiratory | Fume Hood (Sash <18") | Fume Hood (Sash <18") | N95/P2 Respirator (if outside hood) |
| Eye Protection | Chemical Splash Goggles (Seal required) | Safety Glasses with Side Shields | Chemical Splash Goggles |
| Hand Protection | Nitrile Gloves (4 mil minimum) | Nitrile (Double gloved) or Neoprene | Nitrile (Double gloved) |
| Body Protection | Lab Coat (Cotton/Poly blend), closed shoes | Lab Coat + Chemical Apron (if >100mL) | Lab Coat |
Visual Logic: PPE Decision Tree
The following diagram illustrates the decision logic for selecting the correct PPE based on the state of the matter and the scale of operation.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.
Operational Handling Protocols
This section details the "How-To" for safe manipulation, focusing on the specific challenges of this ligand (electrostatic nature and solubility).
Protocol A: Safe Weighing & Transfer (The "Static" Problem)
Ligands like 3,3'-(Pyridine-2,6-diyl)dibenzoic acid are prone to static charge, causing particles to "jump" off spatulas and adhere to gloves/sleeves.
-
Engineering Control: Operate strictly within a certified chemical fume hood.
-
Static Mitigation: Use an antistatic gun or ionizer bar inside the balance chamber if available. Alternatively, wipe the spatula with a dryer sheet (if chemically compatible) or ground yourself before touching the vial.
-
Transfer:
-
Use a micro-spatula to minimize surface area.
-
Never pour directly from the stock bottle.
-
Place the receiving vial inside a secondary container (e.g., a beaker) to catch any stray dust.
-
-
Decontamination: Immediately wipe the balance area with a wet tissue (solvent-dampened) after weighing. Do not use dry tissues, which generate more static.
Protocol B: Reaction Setup (Solvothermal)
This ligand is frequently dissolved in N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for MOF synthesis.
-
Solvent Hazards: DMF is a potent reproductive toxin and readily permeates standard nitrile gloves.
-
Dissolution: Add the solid to the solvent slowly. Although the ligand is stable, rapid addition can create a "dust cloud" above the solvent interface.
-
Heating: If heating is required (e.g., 80-120°C for MOF growth), ensure the reaction vessel is pressure-rated (e.g., Teflon-lined autoclave or heavy-wall glass pressure tube).
-
Critical Check: Inspect the vessel O-ring for chemical compatibility with DMF/Pyridine derivatives before sealing.
-
Workflow Visualization
The following diagram outlines the safe lifecycle of the reagent from storage to disposal.
Figure 2: Operational workflow for handling the ligand during MOF synthesis.
Emergency Procedures
In the event of exposure, immediate action minimizes injury severity.
-
Eye Contact: Immediately flush with water for at least 15 minutes , lifting upper and lower eyelids. The pyridine moiety can cause stinging and redness. Seek medical attention.
-
Skin Contact: Brush off loose powder before wetting the skin (to prevent spreading a concentrated paste). Then wash with soap and copious water.[1][2] Remove contaminated clothing.[1][2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Spill Cleanup:
Waste Disposal
Disposal must comply with local, state, and federal regulations (e.g., RCRA in the US).
-
Solid Waste: Excess powder or contaminated wipes must be placed in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." Do not throw in regular trash.
-
Liquid Waste: Mother liquors (filtrates) from MOF synthesis usually contain unreacted ligand and solvents (DMF).
-
Segregate into "Organic Solvents - Halogenated" (if applicable) or "Non-Halogenated" waste streams.
-
Note: Even though the ligand itself is not halogenated, the solvent system dictates the classification.
-
-
Destruction Method: The preferred method for ultimate disposal is incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the pyridine ring.
References
-
PubChem. (n.d.). Compound Summary for Pyridine-2,6-dicarboxylic acid derivatives. National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 6, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
